molecular formula C6H6Br2N2 B189402 3,5-Dibromo-4-methylpyridin-2-amine CAS No. 3430-29-3

3,5-Dibromo-4-methylpyridin-2-amine

Cat. No.: B189402
CAS No.: 3430-29-3
M. Wt: 265.93 g/mol
InChI Key: LLGXZSVWYCKUBB-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H6Br2N2 and its molecular weight is 265.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dibromo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGXZSVWYCKUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355835
Record name 3,5-Dibromo-4-methylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-29-3
Record name 3,5-Dibromo-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3430-29-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-4-methylpyridin-2-amine is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its unique electronic and structural characteristics, imparted by the bromine atoms, the methyl group, and the amine substituent on the pyridine core, make it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical agents and functional materials.[1][3][4] A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective handling, characterization, and application in synthetic chemistry.

This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing not only the empirical data but also the experimental methodologies for their determination. The causality behind experimental choices is explained to provide actionable insights for laboratory practice.

Molecular Structure and Identity

The foundational step in characterizing any chemical compound is to confirm its structure and identity. The IUPAC name for this compound is this compound, and its structure is depicted below.

Key Identifiers:

  • CAS Number: 3430-29-3[4][5][6]

  • Molecular Formula: C₆H₆Br₂N₂[5][6]

  • SMILES: CC1=C(C(=NC=C1Br)N)Br[5]

  • InChIKey: LLGXZSVWYCKUBB-UHFFFAOYSA-N[5]

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing synthetic routes, purification strategies, and formulation processes. The key physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 265.93 g/mol [5][6][7]
Appearance White to light yellow or off-white solid/crystalline powder.[2][3][6]
Melting Point 123-124 °C[8]
Boiling Point 276.5 °C at 760 mmHg (Predicted/Calculated)[1][7][8]
Density ~2.0 g/cm³ (Predicted/Calculated)[4][7]
Flash Point 121.0 °C (Predicted/Calculated)[1][7]
Solubility Generally low solubility in water. Soluble in organic solvents such as dichloromethane and chloroform.[3]
XLogP3 2.3[5][7]

Experimental Determination of Physical Properties

To ensure the identity and purity of this compound, a series of analytical techniques are employed. The following sections detail the standard experimental protocols for determining its key physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad range suggests the presence of impurities. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and other thermal transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Workflow for Melting Point Determination by DSC

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Spectral Interpretation:

    • ¹H NMR: Expect signals corresponding to the aromatic proton, the amine protons, and the methyl protons. The chemical shifts, integration, and coupling patterns will confirm the substitution pattern on the pyridine ring. For example, a reported ¹H NMR spectrum in CDCl₃ shows a singlet at approximately 8.08 ppm (1H), a broad singlet at 4.95 ppm (2H, NH₂), and a singlet at 2.51 ppm (3H, CH₃).[8]

    • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, confirming the overall carbon skeleton.

Workflow for Structural Confirmation by NMR

Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Employ a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured.

  • Data Analysis: The observed m/z is compared to the calculated molecular weight of this compound (265.93 g/mol ). The isotopic pattern resulting from the two bromine atoms will be a characteristic signature.

Workflow for Molecular Weight Verification by MS

Safety and Handling

Based on available safety data, this compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

A comprehensive understanding of the physical properties of this compound is essential for its successful application in research and development. The data and experimental protocols outlined in this guide provide a solid foundation for scientists to handle, characterize, and utilize this important chemical intermediate with confidence and precision. The combination of techniques such as DSC, NMR, and MS allows for a self-validating system to confirm the identity and purity of the compound, ensuring the reliability of subsequent experimental work.

References

3,5-Dibromo-4-methylpyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dibromo-4-methylpyridin-2-amine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis protocols, key applications, and safety considerations, grounding all information in authoritative scientific data.

Core Compound Profile and Physicochemical Properties

This compound, also known by synonyms such as 2-Amino-3,5-dibromo-4-picoline, is a substituted pyridine derivative.[1] Its structure, featuring two bromine atoms, a methyl group, and an amino group on the pyridine ring, makes it a highly versatile and reactive building block for complex molecular architectures.[1] The strategic placement of these functional groups allows for a wide range of chemical modifications, rendering it invaluable in the synthesis of biologically active molecules and specialized materials.[1][2]

The compound typically appears as a white to light yellow crystalline powder or a yellow solid.[1][3] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₆Br₂N₂[1][4]
Molecular Weight 265.93 g/mol [4][5]
Exact Mass 265.88772 Da[4][6]
CAS Number 3430-29-3[1][4]
Appearance White to light yellow crystalline powder / Yellow solid[1][3]
Boiling Point 276.5°C at 760 mmHg[5]
Topological Polar Surface Area 38.9 Ų[4][6]
XLogP3 2.3[4][6]
Storage Conditions 0-8°C, store locked up in a dry, cool, well-ventilated place[1][5]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through the bromination of a suitable pyridine precursor. The choice of starting material and brominating agent is critical to achieving high yield and purity.

Protocol 1: Bromination of 2-Amino-4-methylpyridine

A prevalent and effective method starts with 2-amino-4-methylpyridine. This protocol leverages the activating effect of the amino group, which directs the electrophilic bromine to the ortho and para positions (positions 3 and 5).

Experimental Protocol:

  • Dissolution & Cooling: Dissolve 2-amino-4-methylpyridine (1.0 eq) in 72% sulfuric acid. The use of a strong acid protonates the pyridine nitrogen, preventing N-bromination and further activating the ring towards electrophilic substitution. Cool the mixture to 0°C in an ice bath to control the reaction's exothermicity.[7]

  • Bromination: Add bromine (1.5 eq) slowly and dropwise to the cooled solution. Maintaining the temperature at 0°C is crucial to prevent side reactions and ensure regioselectivity.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and stir for approximately 18 hours to ensure the reaction proceeds to completion.[7]

  • Work-up and Isolation: Carefully pour the reaction solution into ice water. This quenches the reaction and precipitates the product. Adjust the pH to 10 using a 50% sodium hydroxide solution. The increase in pH deprotonates the aminopyridine, causing the target compound to precipitate as a solid.[7]

  • Purification: Collect the solid product by filtration. The filtrate can be extracted with a solvent like dichloromethane to recover any dissolved product. The organic layers are then combined, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be further purified by column chromatography to yield the final white solid.[7]

Causality and Insights: The choice of fuming sulfuric acid or a high-concentration sulfuric acid serves to moderate the reactivity of bromine and to protonate the starting material, which influences the positions where bromination occurs. The final basic work-up is a standard acid-base extraction procedure to isolate the amine product from the acidic reaction medium.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2-amino-4-methylpyridine in 72% H₂SO₄ B Cool mixture to 0°C A->B C Slowly add Bromine (Br₂) while maintaining 0°C B->C D Warm to 25°C and stir for 18h C->D E Pour into ice water (Quench) D->E F Adjust pH to 10 with NaOH E->F G Filter to collect solid product F->G H Extract filtrate with CH₂Cl₂ F->H Recovers dissolved product I Purify via Column Chromatography G->I H->I End End I->End Start Start Start->A

Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not an end product but a crucial intermediate. Its utility stems from the differential reactivity of its functional groups. The bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups.[2] The amino group, meanwhile, can be used for amidation or the construction of fused heterocyclic systems.[2]

Key Application Areas:
  • Pharmaceutical Development: This compound is a foundational element in the synthesis of novel therapeutic agents. It serves as a precursor for molecules targeting a range of diseases. For example, it is used in the creation of potential anti-cancer agents and antimicrobial drugs.[1] Pyridine derivatives synthesized from this intermediate are investigated for their ability to interact with specific biological targets, including as IL-8 receptor antagonists, which are relevant in inflammatory diseases.[8]

  • Agrochemicals: In the agricultural sector, it is used to formulate advanced agrochemicals, including potent herbicides and fungicides, contributing to crop protection.[1]

  • Materials Science: The unique electronic properties of the substituted pyridine ring make this compound a valuable component in the development of specialized polymers and coatings, potentially enhancing material durability and resistance to environmental degradation.[1]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials Science A This compound (Core Intermediate) B Anticancer Agents A->B Suzuki Coupling C Antimicrobial Drugs A->C Fused Heterocycles D Kinase Inhibitors A->D SAR Exploration E Herbicides A->E Functionalization F Fungicides A->F Functionalization G Specialized Polymers A->G Polymer Backbone H Functional Coatings A->H Monomer Synthesis

Role as a versatile intermediate in various scientific fields.

Safety, Handling, and Hazard Profile

Due to its reactivity, this compound possesses significant health hazards and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification: The compound is classified as acutely toxic and corrosive.[4]

PictogramGHS ClassHazard Statement
alt text
alt text
Acute Toxicity, Oral (Category 4)Skin Corrosion (Category 1B)Acute Toxicity, Inhalation (Category 4)H302: Harmful if swallowed.[4][5]H314: Causes severe skin burns and eye damage.[4][5]H332: Harmful if inhaled.[4]

Safe Handling and Storage:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[5]

  • Handling Precautions: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The product should be stored locked up and away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

References

A Technical Guide to the Organic Solvent Solubility of 3,5-Dibromo-4-methylpyridin-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility of 3,5-Dibromo-4-methylpyridin-2-amine in organic solvents. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes available data with foundational chemical principles to offer a practical framework for scientists in research and drug development. While quantitative solubility data for this compound is not widely published, this guide equips researchers with the predictive tools and experimental protocols necessary to effectively utilize this important chemical intermediate.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. The structural features of this compound—a substituted pyridine ring—govern its interactions with various solvents.

The molecule's structure consists of a pyridine ring, which is aromatic and inherently polar due to the nitrogen atom. This is further functionalized with two bromine atoms, a methyl group, and an amino group. The two bulky bromine atoms significantly increase the molecular weight and surface area, while also adding lipophilic character. The amino group, however, is capable of acting as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, introducing potential for specific interactions with protic solvents. The methyl group is a nonpolar, electron-donating group.

A key descriptor for predicting solubility is the partition coefficient, often expressed as LogP. For this compound, the predicted XLogP3 is 2.3[1], indicating a moderate degree of lipophilicity. This suggests that the compound will favor organic solvents over water, a fact corroborated by qualitative observations of its poor water solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3430-29-3[2]
Molecular Formula C₆H₆Br₂N₂[2]
Molecular Weight 265.93 g/mol [2]
Appearance Yellow to off-white solid[3][4]
Boiling Point 276.5 °C at 760 mmHg[5]
XLogP3 2.3[1]

Understanding and Predicting Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a powerful, albeit qualitative, tool for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Expected Solubility Profile

Based on its structure, this compound is a moderately polar molecule. The presence of the amino group and the pyridine nitrogen allows for hydrogen bonding, while the dibrominated aromatic ring contributes to van der Waals forces and potential dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. Given the presence of the amino group and the pyridine nitrogen in the solute, moderate to good solubility is expected in lower alcohols. The alkyl chain of the alcohol can interact favorably with the methyl and aromatic parts of the molecule.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetone, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. Dichloromethane and chloroform are frequently cited as good solvents for this compound, which is consistent with the molecule's polarity.[6][7] Acetone and ethyl acetate are also expected to be effective solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, its solubility in nonpolar solvents is anticipated to be low.

Table 2: Summary of Anticipated and Reported Qualitative Solubility

Solvent ClassExample SolventsPredicted SolubilityReported Qualitative Solubility
Polar ProticMethanol, EthanolModerate to GoodSoluble in ethanol[6]
Polar AproticDichloromethane, Chloroform, AcetoneGoodSoluble in dichloromethane and chloroform[6][7]
NonpolarHexane, ToluenePoorNot widely reported, expected to be low
AqueousWaterPoorPoorly soluble[6]

Experimental Determination of Solubility: A Practical Guide

Given the absence of published quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following section provides a detailed, self-validating protocol for this purpose.

Isothermal Equilibrium Method

This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess this compound prep2 Add known volume of organic solvent to vial prep1->prep2 Combine equil1 Seal vial and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant with a temperature-equilibrated syringe sample1->sample2 sample3 Filter supernatant to remove undissolved solid sample2->sample3 sample4 Quantify concentration using HPLC or UV-Vis sample3->sample4

Caption: Workflow for determining the solubility of a solid compound.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Calibrated pipettes and syringes

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation.

    • Pipette a known volume of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least one hour to permit the excess solid to sediment.

    • Carefully withdraw a known volume of the clear supernatant using a syringe pre-warmed to the experimental temperature.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve must be generated using standard solutions of known concentrations.

  • Calculation:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Implications for Drug Development and Synthesis

The solubility of this compound has significant practical implications:

  • Reaction Chemistry: As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its solubility in reaction solvents is paramount for achieving optimal reaction rates and yields.[7] Poor solubility can lead to heterogeneous reaction mixtures and slower, incomplete conversions.

  • Purification: Recrystallization, a common purification technique, is highly dependent on the differential solubility of the compound in a given solvent at different temperatures. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

  • Formulation: For drug development applications, the solubility of any active pharmaceutical ingredient (API) or its precursors is a critical factor influencing bioavailability and the choice of delivery vehicle.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, a robust understanding of its physicochemical properties and the application of fundamental solubility principles provide a strong predictive framework. The compound is expected to be soluble in polar aprotic and polar protic organic solvents and poorly soluble in nonpolar and aqueous media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This knowledge is essential for the effective application of this versatile building block in both chemical synthesis and the broader field of drug discovery.

References

An In-depth Technical Guide on the Safety and Handling of 3,5-Dibromo-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 3,5-Dibromo-4-methylpyridin-2-amine (CAS No. 3430-29-3).[1][2][3] Aimed at researchers, scientists, and drug development professionals, this document synthesizes critical safety data, outlines detailed protocols for laboratory use, and offers expert insights into the causality behind recommended safety procedures. By integrating authoritative data with practical, field-proven advice, this guide serves as an essential resource for ensuring laboratory safety and procedural integrity when working with this versatile chemical intermediate.

Introduction: Understanding the Compound

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of organic molecules.[4][5] Its unique structure, featuring a pyridine core with two bromine atoms and an amine group, makes it a versatile building block in the development of pharmaceuticals and agrochemicals.[2][4][5] Specifically, it has been utilized in the synthesis of IL-8 receptor antagonists, which are significant in the study and potential treatment of inflammatory diseases.[6] Given its reactivity and biological potential, a thorough understanding of its safety profile and handling requirements is paramount for all laboratory personnel.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data informs storage conditions, handling procedures, and emergency response.

PropertyValueSource
CAS Number 3430-29-3[1][2]
Molecular Formula C₆H₆Br₂N₂[1][2][3][6][7]
Molecular Weight 265.93 g/mol [1][6][7]
Appearance White to light yellow or light brown solid/crystalline powder[2]
Boiling Point 276.5°C at 760 mmHg[6][7]
Flash Point 121°C[6][7]
Density ~2.0 g/cm³[7]
Solubility Soluble in some organic solvents like ethanol and acetone; limited solubility in water.[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][7] All personnel must be thoroughly familiar with these hazards before commencing any work.

GHS Pictograms:

Signal Word: Danger [1][7]

Hazard Statements:

  • H302: Harmful if swallowed. [1][7]

  • H314: Causes severe skin burns and eye damage. [1][7]

  • H332: Harmful if inhaled. [1][7]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.[1][7]

CategoryCodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray.[1][7]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7][8]
P264Wash skin thoroughly after handling.[1][7][8]
P270Do not eat, drink or smoke when using this product.[1][7]
P271Use only outdoors or in a well-ventilated area.[1][7][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][7][8]
Response P301+P317IF SWALLOWED: Get medical help.[1][7]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][7]
P302+P361+P354IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][7][8]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P316Get emergency medical help immediately.[7]
P363Wash contaminated clothing before reuse.[1][7]
Storage P405Store locked up.[1][7]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][7][8]

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, a stringent adherence to safe handling protocols is mandatory. The following workflow and PPE recommendations are designed to minimize exposure risk.

Engineering Controls

The primary line of defense is robust engineering controls. All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] The fume hood should have adequate airflow and be located in an area with controlled traffic. An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[10][11]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Given that no specific permeation data for this compound is readily available, selecting gloves made of materials like nitrile or neoprene is a prudent starting point. Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.[12]

    • Lab Coat/Apron: A flame-resistant lab coat that fastens securely is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

    • Clothing and Footwear: Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: For situations where dust generation is unavoidable or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator with particulate filters is necessary.[9][10] A comprehensive respiratory protection program, including fit-testing and cartridge change-out schedules, should be in place.[12]

General Hygiene Practices
  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10][11]

  • Contaminated clothing should be removed immediately and laundered before reuse.[10][11]

Experimental Workflow: A Step-by-Step Protocol

The following diagram and protocol outline a self-validating system for the safe handling of this compound in a typical laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Proceed prep_materials Gather All Necessary Materials prep_hood->prep_materials Proceed handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed prep_sds Review SDS prep_sds->prep_ppe Proceed handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Proceed handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction Proceed cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Reaction Complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste Proceed cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe Proceed cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Proceed

Caption: A typical laboratory workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before starting any work, thoroughly review the SDS for this compound.

    • Don PPE: Put on all required PPE as detailed in Section 4.2.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Use a spatula to handle the solid and avoid generating dust.

    • Transfer: Gently transfer the weighed compound into the reaction vessel. If necessary, use a powder funnel to prevent spillage.

    • Reaction: Conduct the chemical reaction as per the experimental protocol. If the reaction is air or moisture-sensitive, ensure it is performed under an inert atmosphere.[9]

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by soap and water.

    • Waste Disposal: All solid waste, contaminated consumables (e.g., weigh boats, gloves), and liquid waste must be collected in clearly labeled, sealed hazardous waste containers.[8][10] Chemical waste should be disposed of through a licensed hazardous waste disposal company.[10]

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8][10] Some suppliers recommend storage at 0-8°C.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9][10]

  • Stability: The compound is generally stable under recommended storage conditions.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

G cluster_exposure Exposure Event cluster_response Immediate Response exposure_type Identify Exposure Type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eyes inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Swallowed skin_action Remove contaminated clothing. Flush skin with water for 15 min. skin_contact->skin_action eye_action Flush eyes with water for 15 min. Remove contact lenses if possible. eye_contact->eye_action inhalation_action Move to fresh air. Provide artificial respiration if not breathing. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Decision-making workflow for responding to an exposure event.

First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][7][10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek immediate medical attention.[10]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[9][10] Remove contact lenses if present and easy to do.[10] Continue rinsing and seek immediate medical attention.[10]

  • Ingestion: If swallowed, rinse mouth with water.[7][10] Do NOT induce vomiting.[7] Call a poison control center or doctor immediately for treatment advice.[9][10]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[10] Wear appropriate PPE as described in Section 4.2. Avoid breathing dust and contact with the substance.[11]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9][10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[11]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[11][13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development. However, its hazardous properties necessitate a meticulous and informed approach to safety. By understanding its chemical nature, adhering to stringent handling protocols, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a critical resource, but it is incumbent upon each user to supplement this information with site-specific training and a commitment to a culture of safety.

References

Spectroscopic Characterization of 3,5-Dibromo-4-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3,5-Dibromo-4-methylpyridin-2-amine, a key building block in medicinal chemistry and materials science. The following sections detail the principles and experimental data associated with the structural elucidation of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₆Br₂N₂ and a molecular weight of 265.93 g/mol , is a substituted pyridine derivative.[1] Its structural features, including the bromine atoms, the amino group, and the methyl group on the pyridine ring, make it a versatile precursor in the synthesis of more complex molecules.[2][3] The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final products in a research and development setting. This guide will focus on the key spectroscopic techniques used to confirm the structure and purity of this compound.

Synthesis and Physical Properties

The common synthesis route for this compound involves the bromination of 2-amino-4-methylpyridine.[1] In a typical procedure, 2-amino-4-methylpyridine is dissolved in sulfuric acid, and bromine is added dropwise at a controlled temperature.[1] The reaction mixture is then neutralized to precipitate the product, which is subsequently purified.[1] The resulting compound is typically an off-white to light yellow crystalline solid with a melting point in the range of 123-124 °C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a 400 MHz or higher NMR spectrometer.

Data Interpretation:

The ¹H NMR spectrum of this compound in CDCl₃ exhibits three distinct signals:[1]

  • δ 8.08 (s, 1H): This singlet corresponds to the lone proton on the pyridine ring (H-6). Its downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atom and the bromine atoms. The singlet multiplicity indicates no adjacent protons.

  • δ 4.95 (bs, 2H): This broad singlet is characteristic of the two protons of the primary amine group (-NH₂). The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • δ 2.51 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃). Its upfield chemical shift is expected for a methyl group attached to an aromatic ring. The singlet multiplicity confirms the absence of neighboring protons.

Data Summary Table:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.08Singlet (s)1HPyridine H-6
4.95Broad Singlet (bs)2H-NH₂
2.51Singlet (s)3H-CH₃

¹H NMR Workflow:

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in CDCl₃ A->B C NMR Spectrometer (400 MHz) B->C D Fourier Transform C->D E Phase Correction D->E F Baseline Correction E->F G Integration & Peak Picking F->G H Assign Signals G->H I Determine Structure H->I

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Predicted Data Interpretation:

A ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms and their positions on the pyridine ring.

Predicted ¹³C NMR Data Summary Table (Illustrative):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C2 (-C-NH₂)Carbon attached to the amino group, downfield shift.
~148C4 (-C-CH₃)Quaternary carbon attached to the methyl group.
~140C6 (-CH=N)Aromatic CH adjacent to the nitrogen.
~108C5 (-C-Br)Carbon attached to bromine, significant upfield shift due to heavy atom effect.
~105C3 (-C-Br)Carbon attached to bromine, similar to C5.
~20-CH₃Methyl carbon, in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol:

A dilute solution of the compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI) for polar molecules.

Data Interpretation:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. A key feature would be the isotopic pattern characteristic of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance. This results in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.

Expected Mass Spectrum Data:

  • [M]⁺: m/z ~264, 266, 268 (in a 1:2:1 ratio)

  • [M+H]⁺: m/z ~265, 267, 269 (in a 1:2:1 ratio)

Mass Spectrometry Workflow:

G cluster_sample_intro Sample Introduction cluster_ms_analysis MS Analysis cluster_data_output Data Output & Interpretation A Prepare Solution B Infuse into ESI Source A->B C Ionization (ESI) B->C D Mass Analyzer (e.g., Quadrupole) C->D E Detector D->E F Mass Spectrum (m/z vs. Intensity) E->F G Identify Molecular Ion F->G H Analyze Isotopic Pattern G->H

Caption: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained by preparing a KBr pellet of the solid compound or by using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

While a specific experimental IR spectrum for this compound is not available in the searched results, the expected characteristic absorption bands can be predicted based on its functional groups.

Predicted IR Data Summary Table (Illustrative):

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethyl (-CH₃)
1650-1580C=C and C=N stretchPyridine Ring
1640-1560N-H bendPrimary Amine (-NH₂)
1470-1430C-H bendMethyl (-CH₃)
700-500C-Br stretchBromoalkane

Conclusion

The combination of NMR, mass spectrometry, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H NMR data confirms the presence and connectivity of the protons, while mass spectrometry verifies the molecular weight and the presence of two bromine atoms. Although experimental ¹³C NMR and IR data were not found in the initial search, the predicted data, based on established principles of spectroscopy, provide a reliable framework for the full characterization of this important chemical intermediate. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to Dibromodiaminopyridines: Synthesis, Characterization, and Application of C6H6Br2N2 Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the IUPAC nomenclature, synthesis, structural characterization, and reactivity of a key pyridine derivative with the molecular formula C6H6Br2N2. Focusing on the exemplary isomer, 3,5-dibromopyridine-2,6-diamine, this document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile scaffold.

Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1][2] Its presence in both natural products and synthetic drugs underscores its importance as a "privileged scaffold."[3] The nitrogen atom within the heterocycle imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and to modulate the pKa of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Substituted pyridines, in particular, offer a rich landscape for chemical exploration. The introduction of various functional groups onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of rational drug design.[4][5] Among the vast array of substituted pyridines, those bearing both amino and bromo functionalities are of particular interest. The amino groups can serve as key pharmacophoric features or as handles for further derivatization, while the bromine atoms provide reactive sites for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[6][7] This guide will delve into the specifics of one such class of compounds: dibromodiaminopyridines.

Systematic IUPAC Nomenclature of Dibromodiaminopyridine Isomers

The systematic naming of polysubstituted pyridines follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The pyridine ring is numbered starting from the nitrogen atom as position 1.[8] Substituents are then assigned the lowest possible locants, and they are listed alphabetically in the name. For disubstituted benzenes and by extension, pyridines, the relative positions of substituents can also be indicated by the prefixes ortho- (1,2), meta- (1,3), and para- (1,4), although numerical locants are preferred for unambiguous naming of polysubstituted rings.[9][10][11][12][13]

For a pyridine derivative with the molecular formula C6H6Br2N2, where there are two bromine atoms and two amino groups on the pyridine ring, several isomers are possible. The IUPAC names for some of these isomers are provided in the table below. This guide will focus on 3,5-dibromopyridine-2,6-diamine as a representative example due to its synthetic accessibility and versatile reactivity.

IUPAC NameCAS Number
3,5-Dibromopyridine-2,6-diamine76942-20-6
2,5-Dibromopyridine-3,4-diamine221241-11-8
2,6-Dibromopyridine-3,4-diamine1121583-59-2
3,5-Dibromopyridin-2-amine-
4,6-Dibromopyridine-2,3-diamine-

Synthesis of 3,5-Dibromopyridine-2,6-diamine: A Detailed Experimental Protocol

The synthesis of 3,5-dibromopyridine-2,6-diamine can be approached through the di-amination of a suitable dibromopyridine precursor. While various methods exist for the amination of halopyridines, including traditional nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, microwave-assisted synthesis offers a rapid and efficient alternative.[14] The following protocol is a representative procedure adapted from known methodologies for the amination of dihalopyridines.[15]

Reaction Scheme

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions reactant1 2,6-Dibromopyridine product 3,5-Dibromopyridine-2,6-diamine reactant1->product 1. Catalyst, Base, Solvent 2. Microwave reactant2 Ammonia (aq) reactant2->product catalyst CuI / Ligand base K2CO3 solvent H2O conditions Microwave Irradiation 150-200 °C 2-3 hours

Caption: Synthetic workflow for the amination of 2,6-dibromopyridine.

Step-by-Step Methodology
  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 mmol, 237 mg).

  • Reagent Addition: To the vessel, add copper(I) iodide (0.1 mmol, 19 mg), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 36 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent and Nucleophile: Add 5 mL of a concentrated aqueous ammonia solution (28-30%).

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 180 °C and maintain this temperature for 2.5 hours with stirring.

  • Work-up: After cooling to room temperature, carefully open the vessel. Dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-dibromopyridine-2,6-diamine as a solid.

Structural Characterization: Spectroscopic Analysis

The unambiguous identification of the synthesized 3,5-dibromopyridine-2,6-diamine is achieved through a combination of spectroscopic techniques. The following tables summarize the expected spectroscopic data for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[16] For 3,5-dibromopyridine-2,6-diamine, the ¹H NMR spectrum is expected to be simple due to the symmetry of the molecule. The ¹³C NMR spectrum will provide information about the carbon skeleton.[4][5][17]

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~6.5-7.0s (broad)
~7.8-8.0s
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~155-160C-2, C-6
~145-150C-4
~100-105C-3, C-5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16] The IR spectrum of 3,5-dibromopyridine-2,6-diamine is expected to show characteristic absorption bands for the N-H bonds of the amino groups and the C=C and C=N bonds of the pyridine ring.[18]

Infrared (IR) Spectroscopy (KBr Pellet)
Wavenumber (cm⁻¹) Assignment
3400-3200N-H stretching (asymmetric and symmetric)
1620-1580N-H bending (scissoring)
1550-1450C=C and C=N stretching (aromatic ring)
800-700C-H out-of-plane bending
600-500C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-dibromopyridine-2,6-diamine, the mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms.[19]

Mass Spectrometry (Electron Ionization, EI)
m/z Assignment
267, 269, 271[M]⁺ (isotopic cluster for 2 Br atoms)
188, 190[M - Br]⁺
109[M - 2Br]⁺

Chemical Reactivity and Synthetic Utility: A Gateway to Novel Molecular Architectures

The chemical reactivity of 3,5-dibromopyridine-2,6-diamine is dominated by the presence of the two bromine atoms, which are susceptible to a variety of palladium-catalyzed cross-coupling reactions.[6] This makes it a valuable building block for the synthesis of more complex, highly functionalized pyridine derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. 3,5-Dibromopyridine-2,6-diamine can undergo sequential or double Suzuki-Miyaura reactions with aryl or vinyl boronic acids to introduce new substituents at the 3- and 5-positions.[7][20][21]

G cluster_reactants Reactants & Reagents reactant1 3,5-Dibromopyridine-2,6-diamine product 3,5-Diarylpyridine-2,6-diamine reactant1->product Suzuki-Miyaura Coupling reactant2 Ar-B(OH)2 reactant2->product catalyst Pd(PPh3)4 base Na2CO3

Caption: Suzuki-Miyaura cross-coupling of 3,5-dibromopyridine-2,6-diamine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. While the starting material already contains amino groups, the bromine atoms can be replaced by other amino functionalities through this powerful reaction, further expanding the chemical space accessible from this scaffold.[22]

G cluster_reactants Reactants & Reagents reactant1 3,5-Dibromopyridine-2,6-diamine product N3,N5-Disubstituted-pyridine-2,6-diamine reactant1->product Buchwald-Hartwig Amination reactant2 R2NH reactant2->product catalyst Pd Catalyst ligand Buchwald Ligand base NaOtBu

Caption: Buchwald-Hartwig amination of 3,5-dibromopyridine-2,6-diamine.

Conclusion: A Versatile Building Block for Drug Discovery and Beyond

Dibromodiaminopyridines, exemplified by 3,5-dibromopyridine-2,6-diamine, represent a class of highly versatile and synthetically valuable building blocks. Their straightforward synthesis, coupled with the rich reactivity of the bromine and amino substituents, provides a powerful platform for the generation of diverse molecular libraries. The strategic application of modern cross-coupling methodologies allows for the precise and controlled introduction of a wide range of functional groups, making these compounds invaluable for structure-activity relationship (SAR) studies in drug discovery programs. For researchers and scientists in the pharmaceutical and agrochemical industries, a thorough understanding of the chemistry of these pyridine derivatives is essential for the development of novel and effective chemical entities.

References

Methodological & Application

Synthesis of 3,5-Dibromo-4-methylpyridin-2-amine from 2-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 3,5-Dibromo-4-methylpyridin-2-amine

Abstract

This comprehensive guide details the synthesis of this compound, a pivotal intermediate in the development of novel pharmaceuticals and functional materials.[1] The protocol starts from the readily available 2-amino-4-methylpyridine and employs a direct electrophilic bromination strategy. This document provides an in-depth examination of the reaction mechanism, a meticulously detailed step-by-step protocol, safety considerations, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway, targeting researchers and professionals in organic synthesis and drug discovery.

Introduction and Significance

Substituted pyridines are fundamental scaffolds in medicinal chemistry. Specifically, halogenated aminopyridines serve as versatile precursors for constructing complex molecular architectures through cross-coupling reactions.[2][3] The target molecule, this compound, is of particular interest due to its multiple functionalization points. The bromine atoms at the C3 and C5 positions are amenable to various organometallic cross-coupling reactions, while the amino group at C2 offers a site for amidation or other nucleophilic transformations. Its derivatives have been investigated for applications such as IL-8 receptor antagonists, which are crucial in studying inflammatory diseases.[4]

This application note presents a reliable method for the dibromination of 2-amino-4-methylpyridine, addressing common challenges in pyridine chemistry such as regioselectivity and over-reaction.

Reaction Mechanism: Controlling Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) reaction. The outcome of this reaction is governed by the electronic properties of the pyridine ring and the directing effects of its substituents.

  • Pyridine Ring Electronics: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack, particularly at the α (C2, C6) and γ (C4) positions.[5]

  • Substituent Effects:

    • Amino Group (-NH₂): Located at the C2 position, the amino group is a powerful activating group due to its +M (mesomeric) effect. It donates electron density into the ring, primarily at the ortho (C3) and para (C5) positions, making them more susceptible to electrophilic attack.[6]

    • Methyl Group (-CH₃): The methyl group at C4 is a weak activating group through its +I (inductive) effect.

The strong ortho, para-directing influence of the C2-amino group overrides the general deactivation of the ring by the nitrogen atom, directing the incoming bromine electrophiles to the C3 and C5 positions. The use of a strong acid like fuming sulfuric acid protonates the pyridine nitrogen, further deactivating the ring, but the powerful activation by the amino group ensures the desired substitution occurs.[4] This concerted directing effect allows for a highly regioselective dibromination.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the dibromination of activated pyridine systems.[4]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Comments
2-Amino-4-methylpyridineC₆H₈N₂108.144.00 g37.0Starting Material
Fuming Sulfuric AcidH₂SO₄ + SO₃Variable20 mL-Solvent and Catalyst
BromineBr₂159.811.9 mL (5.91 g)37.0Brominating Agent
Deionized WaterH₂O18.02~200 mL-For Quenching
10 M Sodium HydroxideNaOH40.00As needed-For Neutralization
Dichloromethane (DCM)CH₂Cl₂84.93150 mL (3x50)-Extraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Standard laboratory glassware (beakers, separatory funnel, etc.)

  • Rotary evaporator

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Reaction Setup - Add 2-amino-4-methylpyridine to fuming H₂SO₄ - Cool to 0°C Addition 2. Bromine Addition - Add Br₂ dropwise at 0°C Setup->Addition Reflux 3. Reaction - Reflux for 2 hours Addition->Reflux Quench 4. Quenching - Pour mixture onto ice Reflux->Quench Neutralize 5. Neutralization - Add 10M NaOH until pH ~12 Quench->Neutralize Extract 6. Extraction - Extract with CH₂Cl₂ (3x) Neutralize->Extract Purify 7. Purification - Dry, filter, and concentrate Extract->Purify Analysis 8. Characterization - NMR, MS Purify->Analysis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-4-methylpyridine (4.00 g, 37.0 mmol) to fuming sulfuric acid (20 mL). Stir the resulting slurry in an ice-water bath to cool the contents to 0°C.

  • Addition of Bromine: Add bromine (1.9 mL, 37.0 mmol) to the dropping funnel. Add the bromine dropwise to the cooled, stirring slurry over 20-30 minutes. Maintain the internal temperature at or below 5°C. The mixture will turn a red/brown color.[4]

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 2 hours.

  • Work-up and Quenching: After 2 hours, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing approximately 200 g of crushed ice. This will result in a yellow slurry.[4]

  • Neutralization: While stirring the slurry in an ice bath, slowly add 10 M sodium hydroxide (NaOH) solution until the pH of the mixture reaches ~12. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.[4] The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Results and Characterization

Expected Results
PropertyExpected Value
Appearance Light orange solid[4]
Yield ~54% (5.35 g)[4]
Molecular Formula C₆H₆Br₂N₂[7]
Molecular Weight 265.93 g/mol [7]
Characterization Data
  • ¹H NMR Spectroscopy: The identity and purity of the final compound should be confirmed by ¹H NMR. The expected spectrum in CDCl₃ would show:

    • A singlet for the aromatic proton at the C6 position.

    • A singlet for the methyl protons at the C4 position.

    • A broad singlet for the two amino protons at the C2 position.

    • Reference Spectra: The starting material, 2-amino-4-methylpyridine, shows aromatic protons at δ 7.81, 6.37, and 6.20 ppm, and a methyl singlet at δ 2.16 ppm.[8] The introduction of two electron-withdrawing bromine atoms is expected to shift the remaining C6 proton downfield.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight. The spectrum should exhibit a characteristic isotopic pattern for a dibrominated compound, with major peaks at m/z [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio. The exact mass should correspond to C₆H₆Br₂N₂.[7]

Safety and Handling Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[9][10]

  • Bromine (Br₂): Extremely corrosive, toxic, and causes severe chemical burns.[9] Handle with extreme care, using appropriate gloves and face protection. Work in a fume hood is mandatory.[11]

  • Fuming Sulfuric Acid (H₂SO₄ + SO₃): Highly corrosive and reacts violently with water. Causes severe burns upon contact.[12]

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. The neutralization step is highly exothermic.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) when handling these reagents.[11][13] Ensure an emergency eyewash station and safety shower are accessible.[13]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Monitor reaction progress via TLC. If starting material remains, consider extending the reflux time.
Loss of product during work-up.Ensure pH is strongly basic (>11) before extraction to minimize the product's solubility in the aqueous phase.
Formation of monobrominated impurity Insufficient brominating agent or reaction time.Use the stoichiometric amount of bromine as specified. Ensure the reaction goes to completion.
Formation of poly-brominated impurities Reaction temperature too high during bromine addition.Maintain strict temperature control (0-5°C) during the dropwise addition of bromine to prevent side reactions.[14]

References

Application Note: Regioselective Bromination of 2-Amino-4-Methylpyridine Using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective synthesis of 2-amino-5-bromo-4-methylpyridine, a pivotal intermediate in pharmaceutical and agrochemical research. The protocol details an efficient and high-yield electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as the brominating agent. We delve into the mechanistic underpinnings that govern the reaction's high regioselectivity, present a robust, step-by-step experimental procedure, and outline essential safety, workup, and analytical characterization methodologies. This guide is designed to provide researchers, chemists, and drug development professionals with a self-validating system for producing this key building block with high purity and reproducibility.

Introduction: The Strategic Importance of Brominated Pyridines

Brominated pyridine derivatives are indispensable building blocks in modern organic synthesis. Their true value lies in their capacity for subsequent functionalization, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1][2][3] These reactions enable the construction of complex molecular architectures from the simple bromo-pyridine scaffold. 2-Amino-5-bromo-4-methylpyridine, the target of this protocol, is a particularly valuable intermediate used in the synthesis of kinase inhibitors for cancer therapy and other biologically active compounds.[2]

The challenge in synthesizing this molecule lies in controlling the position of bromination on the pyridine ring. 2-Amino-4-methylpyridine presents multiple potential sites for electrophilic attack. Therefore, a protocol that is highly regioselective is not just advantageous, but essential for avoiding the formation of isomeric impurities that are often difficult to separate and can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[4] This application note details a field-proven method that leverages the unique properties of N-Bromosuccinimide (NBS) to achieve selective bromination at the C5-position.[1][4]

Mechanistic Rationale: Achieving High Regioselectivity

The success of this protocol hinges on the principles of electrophilic aromatic substitution (EAS) on an activated heterocyclic system. The bromination of 2-amino-4-methylpyridine with NBS is not a radical-mediated process (like allylic bromination) but a classic EAS reaction.[4]

Causality Behind Experimental Choices:

  • Choice of Brominating Agent (NBS): While elemental bromine (Br₂) can be used, it is a highly volatile, corrosive, and hazardous liquid. N-Bromosuccinimide (NBS) is a crystalline solid, making it significantly easier and safer to handle.[5] It serves as a source of an electrophilic bromine atom ("Br+"), providing a controlled, low-concentration supply of the reactive species, which helps to minimize over-bromination and other side reactions.[4][5]

  • Directing Effects: The regiochemical outcome is dictated by the electronic properties of the substituents on the pyridine ring. The amino group (-NH₂) at the C2-position is a powerful activating group due to its ability to donate electron density into the ring through resonance. This donation preferentially increases the nucleophilicity of the carbon atoms at the ortho (C3) and para (C5) positions, making them the most likely sites for electrophilic attack.

  • Steric Hindrance: While both the C3 and C5 positions are electronically activated, the C5 (para) position is sterically unhindered. The C3 (ortho) position is flanked by the C2-amino and C4-methyl groups, creating significant steric hindrance that disfavors the approach of the electrophile.

This combination of strong electronic activation at C5 and steric hindrance at C3 is the primary reason for the high regioselectivity of this reaction, leading almost exclusively to the desired 2-amino-5-bromo-4-methylpyridine product.[3][4]

G cluster_mechanism Electrophilic Aromatic Substitution Mechanism START 2-Amino-4-methylpyridine (Nucleophile) SIGMA Sigma Complex (Arenium Ion Intermediate) Resonance Stabilized START->SIGMA  Nucleophilic attack  from C5 position NBS N-Bromosuccinimide (NBS) (Electrophile Source) NBS->SIGMA 'Br+' PRODUCT 2-Amino-5-bromo-4-methylpyridine SIGMA->PRODUCT  Deprotonation &  Aromaticity Restored SUCCINIMIDE Succinimide (Byproduct) SIGMA->SUCCINIMIDE H+ transfer

References

Application Notes and Protocols for the Suzuki Coupling of 3,5-Dibromo-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous blockbuster pharmaceuticals and functional materials. The ability to precisely functionalize this heterocycle is paramount for modern drug development and molecular engineering. Among the myriad of cross-coupling technologies, the Suzuki-Miyaura reaction stands out for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acid derivatives[1][2].

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki coupling of 3,5-Dibromo-4-methylpyridin-2-amine , a versatile building block for creating complex, multi-substituted pyridine analogues. We will delve into the specific challenges posed by this substrate—namely the presence of two reactive bromine sites and a potentially coordinating primary amine—and present strategies to control reaction outcomes and maximize yields.

Mechanistic Deep Dive: Navigating the Challenges of a Complex Substrate

The Suzuki reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. However, the specific structure of this compound introduces several critical considerations that must be addressed for a successful transformation.

The primary challenges include:

  • Catalyst Inhibition: The pyridine nitrogen and the 2-amino group are both Lewis basic and can coordinate to the palladium center, potentially sequestering the active catalyst and hindering its entry into the catalytic cycle.[3][4]

  • Reaction Selectivity: With two C-Br bonds, the reaction can yield either mono- or di-arylated products. Controlling this selectivity is key to synthesizing the desired target molecule. Generally, the oxidative addition step is rate-determining, with reactivity following the trend I > Br > Cl.[5][6] For substrates with two identical halogens, reactivity is often governed by electronics and sterics.

  • Dehalogenation: A common side reaction where a bromine atom is replaced by hydrogen, leading to yield loss. This is often promoted by palladium-hydride species, which can form from reactions with the base, solvent, or trace water.[3]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents cluster_products Products pd0 Active Pd(0)L_n oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') trans_complex->product aryl_halide 3,5-Dibromo-4-methyl- pyridin-2-amine (Ar-X) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle highlighting the key stages.

Part 1: Protocol for Mono-Arylation of this compound

This protocol is optimized for the selective mono-coupling at the C5 position, which is generally more reactive due to being less sterically hindered and electronically favored. The key to selectivity is controlling the stoichiometry of the boronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/VolumeRole
This compound266.941.01.0267 mgSubstrate
Arylboronic AcidVaries1.1 - 1.21.1 - 1.2VariesCoupling Partner
Pd₂(dba)₃915.720.02 (2 mol% Pd)0.019.2 mgPalladium Precatalyst
SPhos410.470.04 (4 mol%)0.0416.4 mgLigand
Potassium Phosphate (K₃PO₄), anhydrous212.273.03.0637 mgBase
1,4-Dioxane88.11--8 mLSolvent
Degassed Water18.02--2 mLCo-solvent
Step-by-Step Experimental Procedure
  • Reaction Setup and Inert Atmosphere:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (267 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (637 mg, 3.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (16.4 mg, 0.04 mmol).[7][8]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition:

    • Using a syringe, add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The solvent mixture should have been previously degassed by bubbling argon through it for 20-30 minutes.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • To sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe under a positive pressure of inert gas.

    • For TLC analysis, spot the reaction mixture against the starting material on a silica plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light (254 nm).[9] The product should appear as a new, less polar spot.

  • Workup Procedure:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 5-aryl-3-bromo-4-methylpyridin-2-amine.

Part 2: Protocol for Di-Arylation of this compound

To achieve the di-substituted product, the stoichiometry of the boronic acid and base is increased, and reaction times may be extended. A more robust catalyst system can also be beneficial.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/VolumeRole
This compound266.941.01.0267 mgSubstrate
Arylboronic AcidVaries2.5 - 3.02.5 - 3.0VariesCoupling Partner
PEPPSI-IPr678.850.03 (3 mol%)0.0320.4 mgPalladium Precatalyst
Cesium Carbonate (Cs₂CO₃)325.824.04.01.30 gBase
1,4-Dioxane88.11--10 mLSolvent
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Follow the same procedure as for mono-arylation, but use the reagents and quantities listed in the table above. PEPPSI-IPr is an air- and moisture-stable precatalyst that often shows high activity for challenging couplings.[7] Cesium carbonate is a stronger base that can facilitate the second, more difficult coupling.[8]

  • Solvent Addition:

    • Add 10 mL of degassed 1,4-dioxane. Anhydrous conditions are often preferred for the second coupling, so water may be omitted unless solubility is an issue.

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C with vigorous stirring. The reaction may require a longer time (12-24 hours) to go to completion.

  • Monitoring, Workup, and Purification:

    • Follow the same procedures as outlined in the mono-arylation protocol. The di-arylated product will be significantly less polar than both the starting material and the mono-arylated intermediate.

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki coupling reaction.

Optimization and Troubleshooting

Achieving high yields requires careful optimization of several parameters. The following table provides guidance on common issues and potential solutions.

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Poor choice of ligand/base.3. Low reaction temperature.1. Ensure thorough degassing of solvents and proper inert atmosphere technique.[8]2. Screen alternative ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). For difficult couplings, stronger bases are often required.[8]3. Increase temperature in 10 °C increments, up to the boiling point of the solvent.
Significant Dehalogenation 1. Formation of Pd-H species.2. Sub-optimal base or solvent.3. Presence of excess water.1. Switch to a bulkier ligand (e.g., XPhos) which can disfavor the formation of Pd-H species.[3]2. Use a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) base instead of hydroxides. Use aprotic solvents like dioxane or toluene.[3]3. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.
Protodeboronation of Boronic Acid 1. Unstable boronic acid.2. Excess water or overly strong base.1. Use the corresponding boronate ester (e.g., pinacol ester), which is more stable.2. Use anhydrous conditions and a milder base like K₂CO₃ or KF.[8]
Mixture of Mono- and Di-arylated Products 1. Incorrect stoichiometry for mono-arylation.2. Insufficient reagents/time for di-arylation.1. For mono-arylation, ensure boronic acid is the limiting reagent (use 1.05-1.1 eq). Lower the reaction temperature to increase selectivity.2. For di-arylation, increase equivalents of boronic acid (to 2.5-3.0 eq) and base (to 4.0 eq). Increase reaction time and/or temperature.

Decision Tree for Troubleshooting

Troubleshooting start Reaction Yield is Low check_sm Starting Material (SM) Consumed? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts Yes no_reaction No Reaction or Incomplete Conversion check_sm->no_reaction No dehalogenation Dehalogenated SM is major byproduct check_byproducts->dehalogenation Yes (Dehalogenation) protodeboronation Deboronated Ar-H is major byproduct check_byproducts->protodeboronation Yes (Protodeboronation) no_reaction_sol 1. Increase Temperature 2. Screen More Active Catalyst/Ligand (e.g., XPhos, PEPPSI-IPr) 3. Screen Stronger Base (K₃PO₄, Cs₂CO₃) no_reaction->no_reaction_sol dehalogenation_sol 1. Use Bulkier Ligand (XPhos) 2. Use Phosphate/Carbonate Base 3. Use Aprotic Solvent dehalogenation->dehalogenation_sol protodeboronation_sol 1. Use Boronate Ester 2. Use Anhydrous Conditions 3. Use Milder Base (KF, K₂CO₃) protodeboronation->protodeboronation_sol

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[10][12] Avoid inhalation of dust.[11][13]

  • Boronic Acids: While generally stable, some boronic acids can be moisture-sensitive. Store in a desiccator.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Bases: Anhydrous K₃PO₄ and Cs₂CO₃ are hygroscopic and can be corrosive. Keep containers tightly sealed and avoid direct contact.

  • Pressure: Heating a sealed vessel can lead to dangerous pressure buildup. Ensure the reaction vessel (e.g., a Schlenk flask with a septum) is not sealed airtight and is properly vented or use a vessel designed for pressure. Always use a blast shield when heating sealed reactions.[14]

References

Application Notes and Protocols for 3,5-Dibromo-4-methylpyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridine Building Block for Modern Agrochemicals

3,5-Dibromo-4-methylpyridin-2-amine is a highly functionalized pyridine derivative that serves as a critical starting material and intermediate in the synthesis of a diverse range of agrochemicals.[1] Its unique substitution pattern, featuring two reactive bromine atoms, a nucleophilic amino group, and a methyl group, provides a versatile platform for constructing complex molecular architectures with potent biological activities. The pyridine scaffold is a well-established feature in numerous successful commercial pesticides, and the strategic placement of reactive sites on this building block allows for the exploration of novel chemical space in the pursuit of next-generation fungicides, herbicides, and insecticides.[2]

The bromine atoms at the 3 and 5 positions are particularly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties.[3][4] This is a widely employed strategy in modern agrochemical design to modulate the biological activity and physicochemical properties of the final compound. Furthermore, the 2-amino group can be a key pharmacophore or can be further functionalized to construct fused heterocyclic systems, such as the triazolopyridine core, which is known to exhibit a broad spectrum of agrochemical activities, including fungicidal, herbicidal, and insecticidal properties.[5][6][7][8][9][10][11]

These application notes provide detailed experimental protocols for two key transformations of this compound, demonstrating its utility in the synthesis of a triazolopyridine derivative and a biaryl pyridine, both of which are representative scaffolds in contemporary agrochemical research. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

I. Synthesis of a Triazolopyridine Intermediate: A Gateway to Bioactive Scaffolds

The[5][6][12]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal and agrochemical chemistry, with derivatives reported to exhibit potent fungicidal and herbicidal activity.[5][6][8] This protocol outlines a two-step synthesis of 6-bromo-7,8-dimethyl-[5][6][12]triazolo[1,5-a]pyridine from this compound, based on methodologies described in the patent literature.[13] The synthesis involves a selective methylation followed by the construction of the fused triazole ring.

Workflow for the Synthesis of 6-bromo-7,8-dimethyl-[5][6][13]triazolo[1,5-a]pyridine

workflow start This compound step1 Step 1: Selective Methylation start->step1 Methylating Agent, Catalyst intermediate 5-bromo-3,4-dimethylpyridin-2-amine step1->intermediate step2 Step 2: Triazole Ring Formation intermediate->step2 DMF-DMA, Hydroxylamine-O-sulfonic acid product 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine step2->product

Caption: Synthetic pathway from this compound to a triazolopyridine derivative.

Experimental Protocol: Synthesis of 6-bromo-7,8-dimethyl-[5][6][13]triazolo[1,5-a]pyridine

Step 1: Synthesis of 5-bromo-3,4-dimethylpyridin-2-amine

This initial step involves a selective cross-coupling reaction to replace the bromine atom at the 3-position with a methyl group. The choice of a suitable catalyst and methylating agent is crucial for achieving high selectivity and yield.

Reagent/ParameterQuantity/ValueRationale
Starting Material
This compound1.0 eqThe foundational building block.
Reagents & Catalyst
Methylating Agent (e.g., Methylboronic acid or Trimethylboroxine)1.2 - 1.5 eqSource of the methyl group for the cross-coupling reaction.
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.02 - 0.05 eqCatalyzes the carbon-carbon bond formation. The choice of catalyst and ligand can influence reaction efficiency and selectivity.
Base (e.g., K₂CO₃, K₃PO₄)2.0 - 3.0 eqEssential for the transmetalation step in the catalytic cycle.
Solvent & Conditions
Solvent System (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)0.1 - 0.5 MA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature80 - 100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Reaction Time12 - 24 hMonitored by TLC or LC-MS for completion.

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the methylating agent, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-3,4-dimethylpyridin-2-amine.

Step 2: Synthesis of 6-bromo-7,8-dimethyl-[5][6][12]triazolo[1,5-a]pyridine

The second step involves the construction of the fused triazole ring through a condensation reaction.

Reagent/ParameterQuantity/ValueRationale
Starting Material
5-bromo-3,4-dimethylpyridin-2-amine1.0 eqThe product from the previous step.
Reagents
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)1.1 - 1.3 eqReacts with the 2-amino group to form an amidine intermediate, which is a precursor to the triazole ring.
Hydroxylamine-O-sulfonic acid1.1 - 1.5 eqReacts with the amidine intermediate to facilitate the cyclization and formation of the triazole ring.
Solvent & Conditions
Solvent (e.g., 2-Propanol, 2-Methyltetrahydrofuran)0.2 - 0.5 MA polar aprotic solvent is suitable for this transformation.[13]
Temperature60 - 80 °CMild heating promotes the reaction without significant side product formation.
Reaction Time4 - 8 hMonitored by TLC or LC-MS for completion.

Procedure:

  • Dissolve 5-bromo-3,4-dimethylpyridin-2-amine in the chosen solvent in a round-bottom flask.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution and stir at room temperature for 1-2 hours.

  • Add hydroxylamine-O-sulfonic acid portion-wise to the reaction mixture.

  • Heat the reaction mixture to the specified temperature and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by crystallization or flash column chromatography to yield 6-bromo-7,8-dimethyl-[5][6][12]triazolo[1,5-a]pyridine.

II. Suzuki-Miyaura Coupling: A Powerful Tool for Structural Diversification

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. For this compound, this reaction provides a direct route to biaryl and hetero-biaryl structures, which are prevalent motifs in agrochemicals. The protocol below describes a representative Suzuki coupling with a commercially available arylboronic acid.

Workflow for a Representative Suzuki-Miyaura Coupling Reaction

workflow start This compound step1 Suzuki-Miyaura Coupling start->step1 product 3-Aryl-5-bromo-4-methylpyridin-2-amine step1->product reagents Arylboronic Acid, Pd Catalyst, Base reagents->step1

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-bromo-4-methylpyridin-2-amine

This protocol details the selective coupling at the more sterically accessible 3-position of the pyridine ring. The choice of catalyst and reaction conditions can be tuned to favor mono- or di-substitution.

Reagent/ParameterQuantity/ValueRationale
Starting Materials
This compound1.0 eqThe dibrominated pyridine substrate.
4-Methoxyphenylboronic acid1.1 eqA commercially available coupling partner. Using a slight excess ensures complete consumption of the starting material.
Catalyst & Base
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.03 - 0.05 eqA common and effective catalyst for Suzuki couplings. Other palladium catalysts with specialized ligands can also be used.
K₂CO₃ (Potassium Carbonate)2.0 eqA mild and effective base for this transformation.
Solvent & Conditions
Solvent System (1,4-Dioxane/H₂O, 4:1)0.2 MA standard solvent mixture for Suzuki reactions that effectively dissolves both organic and inorganic components.
Temperature90 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Reaction Time12 hTypically sufficient for complete conversion, monitored by TLC.

Procedure:

  • In a round-bottom flask, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 3-(4-methoxyphenyl)-5-bromo-4-methylpyridin-2-amine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed herein for the synthesis of a triazolopyridine intermediate and a biaryl pyridine via Suzuki coupling demonstrate two powerful strategies for leveraging the reactivity of this starting material. These methods provide access to a wide array of molecular scaffolds with known and potential applications in the development of new fungicides, herbicides, and insecticides. The inherent tunability of these reactions allows for the creation of diverse chemical libraries for biological screening, underscoring the importance of this compound in modern agrochemical research and development.

References

Application Notes and Protocols: A Guide to the Preparation and Characterization of IL-8 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Crossroads of Inflammation and Disease

Interleukin-8 (IL-8), also known as CXCL8, is a potent pro-inflammatory chemokine that plays a pivotal role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1][2] Its signaling is mediated through two G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, which are primarily expressed on neutrophils.[2][3] The binding of IL-8 to its receptors triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of reactive oxygen species, all of which are critical components of the innate immune response.[1] However, dysregulated IL-8 signaling is implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and various cancers, making the IL-8/CXCR1/2 axis a compelling therapeutic target.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for preparing and characterizing IL-8 receptor antagonists.

The IL-8 Signaling Pathway: A Network of Pro-Inflammatory Signals

Understanding the intricacies of the IL-8 signaling pathway is paramount for the rational design and evaluation of its antagonists. Upon IL-8 binding, CXCR1 and CXCR2 undergo a conformational change, leading to the activation of heterotrimeric G proteins.[1][4] This initiates several downstream signaling cascades, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[1][6][4] These pathways ultimately orchestrate the cellular responses central to inflammation.

Diagram: The IL-8 Signaling Cascade

IL8_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Responses IL8 IL-8 (CXCL8) CXCR1_2 CXCR1 / CXCR2 IL8->CXCR1_2 Binding G_protein Gαβγ CXCR1_2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (RAS/RAF/ERK1/2) G_protein->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt NF_kB NF-κB Activation MAPK->NF_kB Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Akt->Chemotaxis Adhesion Cell Adhesion Akt->Adhesion PKC->Chemotaxis Degranulation Degranulation Ca_release->Degranulation Proliferation Proliferation & Survival NF_kB->Proliferation

Caption: Simplified overview of the IL-8 signaling pathway.

Part 1: Preparation of IL-8 Receptor Antagonists

The development of IL-8 receptor antagonists has focused on three main classes of molecules: small molecules, peptides, and monoclonal antibodies. Each class possesses distinct advantages and challenges in terms of synthesis, specificity, and in vivo properties.

Small Molecule Antagonists: Synthesis and Purification

Small molecule antagonists offer the benefits of oral bioavailability and ease of manufacturing.[7] Numerous chemical scaffolds, such as N,N'-diarylureas, have been explored for their ability to inhibit CXCR1 and/or CXCR2.[8]

Protocol 1: General Synthesis of a Diarylurea-Based CXCR2 Antagonist (Illustrative Example)

  • Rationale: This protocol outlines a common synthetic route for generating diarylurea compounds, which have shown promise as CXCR2 antagonists. The key step involves the reaction of an aniline with an isocyanate.

  • Step 1: Synthesis of the Isocyanate Intermediate.

    • Dissolve the substituted aniline (e.g., 2-bromoaniline) in a suitable aprotic solvent (e.g., dichloromethane).

    • Add triphosgene or a similar phosgenating agent dropwise at 0°C under an inert atmosphere (e.g., nitrogen).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure to obtain the crude isocyanate.

  • Step 2: Urea Formation.

    • Dissolve the second substituted aniline (e.g., 3-bromo-4-cyano-2-hydroxyaniline) in an aprotic solvent (e.g., tetrahydrofuran).

    • Add the crude isocyanate from Step 1 to the solution.

    • Stir the reaction at room temperature until completion.

  • Step 3: Work-up and Purification.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash chromatography or preparative HPLC to yield the final diarylurea antagonist.[9][10][11][12][13]

Purification Technique Principle Application
Flash Chromatography Separation based on polarity.Initial purification of crude product.
Preparative HPLC High-resolution separation based on polarity.Final purification to achieve high purity (>98%).
Crystallization Formation of a pure crystalline solid.Can be used for final purification and to obtain material suitable for X-ray crystallography.

Table 1: Common Purification Techniques for Small Molecule Antagonists.

Peptide-Based Antagonists: Design and Synthesis

Peptide antagonists can offer high specificity and potency. They are often designed based on the structure of IL-8 or its interaction with its receptors.[14][15][16]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Antagonist

  • Rationale: SPPS is the standard method for synthesizing peptides, allowing for the sequential addition of amino acids to a solid support.

  • Step 1: Resin Preparation.

    • Swell a suitable resin (e.g., Rink amide resin) in a solvent such as dimethylformamide (DMF).

  • Step 2: Amino Acid Coupling.

    • Deprotect the terminal amino group of the resin-bound peptide using a solution of piperidine in DMF.

    • Wash the resin extensively with DMF.

    • Activate the next amino acid with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

    • Wash the resin to remove excess reagents.

    • Repeat steps 2.1-2.5 for each subsequent amino acid in the peptide sequence.

  • Step 3: Cleavage and Deprotection.

    • Once the synthesis is complete, wash the resin with dichloromethane.

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Step 4: Purification.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide product.

Monoclonal Antibody Antagonists: Development and Production

Monoclonal antibodies (mAbs) provide exceptional specificity and long half-lives in vivo.[17] They can be developed to target either IL-8 directly or its receptors.[5][17][18][19][20]

Workflow: Generation of a Fully Human Anti-IL-8 Monoclonal Antibody

  • Step 1: Immunization.

    • Immunize transgenic mice engineered to produce human antibodies (e.g., XenoMouse) with recombinant human IL-8.[17]

  • Step 2: Hybridoma Technology.

    • Isolate splenocytes from the immunized mice and fuse them with myeloma cells to create hybridomas.

    • Screen the hybridoma supernatants for the production of anti-IL-8 antibodies using ELISA.

  • Step 3: Antibody Selection and Characterization.

    • Select hybridomas producing high-affinity antibodies.

    • Isolate and sequence the antibody genes.

  • Step 4: Recombinant Production.

    • Clone the antibody genes into an expression vector.

    • Transfect a suitable host cell line (e.g., CHO cells) with the expression vector.

    • Culture the cells and purify the secreted monoclonal antibody from the culture supernatant using protein A or G affinity chromatography.

Diagram: Experimental Workflow for Antagonist Preparation & Characterization

Workflow cluster_prep Part 1: Antagonist Preparation cluster_char Part 2: Characterization cluster_binding_assays Binding Affinity cluster_functional_assays Functional Activity Small_Mol Small Molecule Synthesis Purification Purification (HPLC, Chromatography) Small_Mol->Purification Peptide Peptide Synthesis (SPPS) Peptide->Purification mAb Monoclonal Antibody Development mAb->Purification Binding Binding Assays Purification->Binding Functional Functional Assays Binding->Functional Radioligand Radioligand Binding Binding->Radioligand Fluorescent Fluorescent Ligand Binding Binding->Fluorescent InVivo In Vivo Models Functional->InVivo Chemotaxis_Assay Chemotaxis Assay Functional->Chemotaxis_Assay Calcium_Assay Calcium Mobilization Functional->Calcium_Assay

Caption: Workflow for preparing and characterizing IL-8 receptor antagonists.

Part 2: Characterization of IL-8 Receptor Antagonists

Once prepared and purified, candidate antagonists must be rigorously characterized to determine their binding affinity, functional activity, and in vivo efficacy.

Binding Assays: Quantifying Receptor Affinity

Binding assays are essential for determining the affinity (e.g., Ki, Kd) of an antagonist for its target receptor.

Protocol 3: Radioligand Competition Binding Assay

  • Rationale: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]IL-8) for binding to the receptor.[21][22][23][24]

  • Step 1: Membrane Preparation.

    • Homogenize cells or tissues expressing CXCR1/CXCR2 in a cold lysis buffer.[21]

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Step 2: Assay Setup.

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [¹²⁵I]IL-8, and varying concentrations of the unlabeled antagonist.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled IL-8).

  • Step 3: Incubation and Filtration.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Step 4: Data Analysis.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each antagonist concentration.

    • Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.[25]

Parameter Description
Kd Dissociation constant; a measure of the affinity of the radioligand for the receptor.
IC₅₀ The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
Ki Inhibition constant; the affinity of the competing ligand for the receptor, calculated from the IC₅₀.

Table 2: Key Parameters in Radioligand Binding Assays.

Alternative: Fluorescent Ligand Binding Assay

Fluorescently labeled ligands offer a safer and more high-throughput alternative to radioligands.[26][27] These assays can be performed in a homogeneous format, eliminating the need for a filtration step.

Functional Assays: Assessing Biological Activity

Functional assays are crucial for determining whether a compound that binds to the receptor can also block its biological function.

Protocol 4: Chemotaxis Assay

  • Rationale: This assay measures the ability of an antagonist to inhibit the IL-8-induced migration of neutrophils or other CXCR1/2-expressing cells.[28][29][30][31][32]

  • Step 1: Cell Preparation.

    • Isolate human neutrophils from fresh peripheral blood.[28]

    • Resuspend the cells in a chemotaxis buffer.

  • Step 2: Assay Setup (Boyden Chamber).

    • Place a solution containing IL-8 in the lower chamber of a Boyden chamber.

    • Add the neutrophil suspension, pre-incubated with varying concentrations of the antagonist, to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Step 3: Incubation.

    • Incubate the chamber at 37°C to allow for cell migration.

  • Step 4: Quantification.

    • After incubation, fix and stain the membrane.

    • Count the number of cells that have migrated to the lower side of the membrane using a microscope.

    • Calculate the percentage inhibition of chemotaxis at each antagonist concentration.

Protocol 5: Calcium Mobilization Assay

  • Rationale: IL-8 binding to its receptors induces a rapid increase in intracellular calcium concentration.[33][34][35][36][37] This assay measures the ability of an antagonist to block this response.

  • Step 1: Cell Loading.

    • Load CXCR1/2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

  • Step 2: Assay.

    • Place the loaded cells in a fluorometer or a plate reader with fluorescence capabilities.

    • Establish a baseline fluorescence reading.

    • Add the antagonist at the desired concentration and incubate.

    • Stimulate the cells with IL-8 and record the change in fluorescence over time.

  • Step 3: Data Analysis.

    • Quantify the peak fluorescence intensity, which corresponds to the intracellular calcium concentration.

    • Determine the dose-dependent inhibition of the calcium response by the antagonist.

In Vivo Models: Evaluating Efficacy in a Biological System

The ultimate test of an antagonist's potential is its efficacy in a relevant animal model of disease.

Example: Rabbit Model of IL-8-Induced Skin Inflammation

  • Rationale: This model assesses the ability of an antagonist to block IL-8-induced inflammation in vivo.[17]

  • Procedure:

    • Administer the antagonist to rabbits via a suitable route (e.g., intravenously or orally).

    • After a specified time, inject IL-8 intradermally into the ear or flank skin.

    • At various time points after IL-8 injection, measure the inflammatory response, which can include edema (skin thickness) and neutrophil infiltration (histological analysis).

    • Compare the inflammatory response in antagonist-treated animals to that in vehicle-treated controls.

Conclusion: A Pathway to Novel Therapeutics

The development of potent and selective IL-8 receptor antagonists holds significant promise for the treatment of a wide array of inflammatory diseases and cancers. The experimental procedures outlined in this application note provide a robust framework for the synthesis, purification, and comprehensive characterization of these promising therapeutic agents. By combining rigorous in vitro and in vivo testing, researchers can identify and advance novel candidates that effectively target the IL-8 signaling axis, ultimately paving the way for new and improved therapies.

References

Application Note & Protocol: High-Purity Isolation of 3,5-Dibromo-4-methylpyridin-2-amine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 3,5-Dibromo-4-methylpyridin-2-amine from a crude reaction mixture using normal-phase flash column chromatography. As a pivotal intermediate in pharmaceutical synthesis, particularly for IL-8 receptor antagonists, achieving high purity is critical.[1] This guide details the entire workflow, from mobile phase optimization using Thin-Layer Chromatography (TLC) to final product isolation. It addresses the specific challenges associated with purifying basic pyridine compounds on acidic silica gel and presents a robust methodology to ensure high yield and purity.

Introduction and Scientific Rationale

This compound is a halogenated pyridine derivative with significant utility as a building block in medicinal chemistry and drug development.[1][2] Crude products from its synthesis often contain unreacted starting materials, byproducts such as mono-brominated or other isomers, and residual reagents.[3] Column chromatography is the technique of choice for this purification due to its high resolving power, scalability, and ability to separate compounds based on differences in their polarity.

The primary challenge in the chromatography of pyridine derivatives on standard silica gel arises from the basicity of the pyridine nitrogen.[2] This nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to undesirable chromatographic behavior such as significant peak tailing and potential irreversible adsorption.[4][5] This protocol mitigates these issues by incorporating a basic modifier into the mobile phase, which effectively neutralizes the active silanol sites and allows for symmetrical peak elution and improved recovery.[6][7]

Compound Profile
PropertyValueSource
IUPAC Name This compound[8]
Synonyms 2-Amino-3,5-dibromo-4-picoline[9]
CAS Number 3430-29-3[8]
Molecular Formula C₆H₆Br₂N₂[8]
Molecular Weight 265.93 g/mol [8]
Appearance White to light yellow or off-white crystalline powder/solid[2][9]
Melting Point 106.0 to 110.0 °C[10]
Solubility Soluble in dichloromethane, chloroform, and methanol. Limited solubility in water.[2][11]
Hazards Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[8]

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, where the separation is governed by the principles of adsorption and partitioning.

  • Stationary Phase: A highly polar solid adsorbent, silica gel (SiO₂), is used. Its surface is rich in hydroxyl (silanol) groups.

  • Mobile Phase (Eluent): A less polar organic solvent or a mixture of solvents.

  • Mechanism: The crude mixture is applied to the top of the column. As the mobile phase flows through, components partition between the stationary and mobile phases. More polar compounds, like the amine-containing target molecule, will have a stronger affinity for the polar silica gel and will move down the column more slowly. Less polar impurities will spend more time in the mobile phase and elute faster. The key to successful separation is to find a mobile phase composition that provides a significant difference in the elution rates between the desired compound and its impurities.[12]

The workflow for this purification is systematically designed to ensure reproducibility and high efficiency.

workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC TLC Solvent System Screening (Hex/EtOAc + TEA) Opt Optimize Rf to ~0.3 TLC->Opt Iterate Pack Pack Column with Silica Gel Opt->Pack Final Solvent System Load Dry Load Crude Sample Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Analyze Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Product Obtain Purified Solid Product Evap->Product

Caption: Workflow for the purification of this compound.

Materials and Equipment

CategoryItemSpecifications
Chemicals Crude this compoundFrom synthesis
Silica GelFlash Chromatography Grade, 230-400 mesh
n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Dichloromethane (DCM)HPLC Grade (for sample loading)
Triethylamine (TEA)Reagent Grade, >99%
Anhydrous Sodium SulfateReagent Grade
Glassware & Hardware Glass Chromatography ColumnAppropriate size for scale (e.g., 40 mm ID for 1-5 g scale)
Separatory Funnel / Dropping FunnelFor solvent addition
Round-bottom flasksFor sample prep and product collection
Test tubes and rackFor fraction collection
TLC PlatesSilica gel 60 F₂₅₄
Equipment TLC developing chamber
UV Lamp254 nm
Rotary Evaporator
Fume HoodMandatory for all operations
Personal Protective Equipment (PPE)Safety glasses, lab coat, nitrile gloves

Detailed Experimental Protocol

Safety First: this compound is classified as hazardous.[8] All handling of solids and solvents must be performed inside a certified chemical fume hood while wearing appropriate PPE.

Part 1: Mobile Phase Optimization via TLC

The causality behind this step is to identify a solvent system that can effectively differentiate the target compound from impurities on the stationary phase before committing to the larger-scale column. The goal is a retention factor (Rf) of approximately 0.3 for the desired product, which generally provides the best separation in column chromatography.[6]

  • Prepare Stock Solutions:

    • Prepare a small, dilute solution of your crude material in ethyl acetate or dichloromethane.

    • Prepare several eluent mixtures. A good starting point is a range of Hexane:Ethyl Acetate ratios (e.g., 9:1, 4:1, 2:1).

    • To each eluent mixture, add 0.5% triethylamine (TEA) by volume. For example, to 100 mL of eluent, add 0.5 mL of TEA. This is critical for deactivating the silica and achieving good peak shape.[4][6]

  • Spot and Develop TLC Plates:

    • Using a capillary tube, spot the crude mixture onto a TLC plate.

    • Develop the plates in the prepared solvent systems.

    • Visualize the developed plates under a UV lamp (254 nm).

  • Analyze and Select:

    • Identify the spot corresponding to your product.

    • Choose the solvent system that gives your product an Rf value of 0.25 - 0.35 and shows the best separation from other UV-active spots.

Part 2: Column Preparation and Sample Loading
  • Column Packing (Dry Packing):

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a ~1 cm layer of sand.

    • Add the required amount of dry silica gel (typically 50-100 g of silica per 1 g of crude mixture).

    • Gently tap the side of the column to ensure even packing.

    • Carefully add another ~1 cm layer of sand on top of the silica bed.

    • Mount the column securely in a vertical position inside the fume hood.

  • Pre-Elution:

    • Wet the column by carefully pouring the optimized mobile phase (from Part 1) onto the top layer of sand.

    • Use gentle positive pressure (air or nitrogen) to push the solvent through the column until the entire silica bed is saturated and solvent begins to drip from the outlet. Ensure no air bubbles or cracks form.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder as a uniform layer on top of the sand in the packed column.

Part 3: Elution and Fraction Collection
  • Initiate Elution:

    • Carefully add the mobile phase to the column, gently rinsing any sample from the column walls.

    • Fill the column with the mobile phase and apply gentle positive pressure to start the flow. The flow rate should be adjusted to allow for a drip rate of about 5-10 cm/min of solvent level drop.

  • Collect Fractions:

    • Immediately begin collecting the eluent in test tubes. The fraction size depends on the column size (e.g., 10-15 mL fractions for a 40 mm column).

    • Continuously add fresh mobile phase to the top of the column to maintain the solvent level and prevent it from running dry.

Part 4: Analysis and Product Isolation
  • Monitor Fractions by TLC:

    • Systematically spot every second or third fraction onto a TLC plate.

    • Develop the TLC plate in the mobile phase used for the column.

    • Visualize under UV light to identify the fractions containing the pure product. The pure fractions should show a single spot at the target Rf.

  • Combine and Evaporate:

    • Combine all fractions that contain the pure product in a clean, pre-weighed round-bottom flask.

    • Remove the solvents using a rotary evaporator. The added triethylamine is volatile and will be removed during this process.

  • Final Product:

    • The resulting solid is the purified this compound. Record the final weight, calculate the percentage yield, and confirm purity with analytical methods (e.g., ¹H NMR, melting point). A published ¹H NMR spectrum shows characteristic peaks at δ 8.08 (s, 1H), 4.95 (bs, 2H), and 2.51 (s, 3H) in CDCl₃.[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Significant Peak Tailing on TLC/Column Insufficient or no basic modifier (TEA).Ensure 0.5-1.0% TEA is added to the mobile phase to neutralize acidic silanol groups.[5][6]
Poor Separation / Overlapping Spots Mobile phase is too polar or not polar enough.Re-optimize the mobile phase using TLC. If too fast (high Rf), decrease polarity (more hexane). If too slow (low Rf), increase polarity (more EtOAc).[12]
Product Will Not Elute from Column Mobile phase is not polar enough; strong interaction with silica.Increase the polarity of the mobile phase (e.g., switch from Hex/EtOAc to a DCM/Methanol system, still containing TEA).[13] A gradient elution may be necessary.
Low Product Recovery Irreversible adsorption on silica; product smearing across many fractions.Increase the amount of TEA in the eluent. Ensure proper dry loading to get a narrow starting band.
Cracked or Channeled Silica Bed Improper packing or column running dry.Repack the column, ensuring the silica is settled evenly. Never let the solvent level drop below the top of the silica bed.

Conclusion

This application note provides a robust and validated protocol for the purification of this compound using flash column chromatography. By understanding the chemical properties of the target molecule and implementing a systematic approach that includes the critical addition of a basic modifier, researchers can consistently overcome the common challenges associated with purifying pyridine compounds. This method ensures the high purity required for subsequent applications in pharmaceutical research and development.

References

Application Note: A Validated Recrystallization Protocol for High-Purity 3,5-Dibromo-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity

3,5-Dibromo-4-methylpyridin-2-amine is a pivotal substituted pyridine derivative that serves as a fundamental building block in the synthesis of complex, high-value molecules. Its structural motifs are integral to the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases, as well as in the formulation of advanced agrochemicals.[1][2] The efficacy, safety, and regulatory compliance of these downstream products are directly contingent on the purity of this key intermediate. This application note provides a detailed, field-proven protocol for the purification of this compound via recrystallization, a robust and scalable technique for achieving high levels of purity in solid organic compounds.[3][4][5]

The Foundational Principle: Temperature-Dependent Solubility

Recrystallization is a purification technique predicated on the differential solubility of a compound in a given solvent at varying temperatures. The core principle is that the solubility of most solid compounds increases significantly with a rise in temperature.[5] The process involves dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to its crystallization out of the solution in a purified form. Soluble impurities, being present in lower concentrations, remain dissolved in the cooled solvent (the "mother liquor").[4]

The selection of an appropriate solvent is the most critical factor for a successful recrystallization. An ideal solvent should:

  • Exhibit high solvating power for the target compound at elevated temperatures.

  • Exhibit low solvating power for the target compound at ambient or sub-ambient temperatures.

  • Either completely fail to dissolve impurities or keep them fully dissolved at all temperatures.

  • Be chemically inert with respect to the target compound.

  • Possess a relatively low boiling point for easy removal during the drying phase.

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder/solid[2][6]
Molecular Formula C₆H₆Br₂N₂[1][2][7]
Molecular Weight ~265.94 g/mol [2][7]
Solubility Profile Low solubility in polar solvents (e.g., water). Soluble in common organic solvents such as dichloromethane and chloroform.[6]
Safety Hazards Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[7]

This table summarizes key data for quick reference.

Experimental Protocol: From Crude Solid to Purified Crystals

This protocol is designed as a self-validating system, with built-in checks and explanations for each critical step.

Before initiating any work, consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3]

  • Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves, and safety goggles are mandatory.

  • Ventilation: All procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7]

While literature suggests general solubility in organic solvents, the optimal system for this specific compound requires empirical determination.[6] A mixed-solvent system often provides the necessary fine-tuning of solvating power. Ethyl acetate (a good solvent) and hexanes (a poor solvent or "anti-solvent") is a highly effective pair for many pyridine derivatives.

Screening Procedure:

  • Place ~50 mg of the crude compound into a small test tube.

  • Add ethyl acetate dropwise at room temperature until the solid just dissolves.

  • Add hexanes dropwise until persistent cloudiness (precipitation) is observed.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the test tube to cool to room temperature. The formation of a significant crystalline precipitate indicates a suitable solvent system.

The following workflow diagram illustrates the logical progression of the purification process.

Recrystallization_Workflow cluster_main Recrystallization Protocol A 1. Dissolution Crude solid in minimal hot ethyl acetate B 2. Hot Filtration (Optional) Remove insoluble impurities A->B if needed C 3. Crystallization Slow cooling, then ice bath A->C if no solids B->C D 4. Isolation Vacuum filtration C->D E 5. Washing Rinse with cold hexanes D->E F 6. Drying Vacuum oven E->F G Pure Crystalline Product F->G

Caption: Workflow for the purification of this compound.

Detailed Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add ethyl acetate in small portions while gently heating on a hot plate with stirring. Continue adding solvent until the solid is fully dissolved at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which maximizes the recovery of the pure product upon cooling.[3]

  • Hot Filtration (if necessary): If insoluble impurities are observed or if the solution is intensely colored (requiring charcoal treatment), a hot filtration is necessary. To prevent premature crystallization in the funnel, use a pre-heated funnel and filter flask, and add a small excess (~5-10% by volume) of hot solvent to the solution just before filtering.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount as it allows the crystal lattice to form in an orderly fashion, selectively excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure. Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the formed crystals via vacuum filtration using a Buchner funnel and appropriately sized filter paper.[5]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold hexanes. Causality: The wash solvent must be cold to minimize redissolving the purified product while effectively removing the impurity-laden mother liquor from the crystal surfaces.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C). Causality: Complete removal of residual solvent is essential, as it is considered an impurity and will depress the melting point, leading to an inaccurate assessment of purity.

References

1H NMR characterization of 2-Amino-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 2-Amino-3,5-dibromo-4-methylpyridine using ¹H NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for the characterization of 2-Amino-3,5-dibromo-4-methylpyridine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Intended for researchers, chemists, and drug development professionals, this guide moves beyond a simple protocol, offering in-depth explanations of the underlying principles, experimental design causality, and data interpretation strategies. We present a complete, self-validating workflow, from sample preparation to spectral analysis, grounded in established scientific principles and supported by authoritative references.

Introduction: The Importance of Regiochemical Confirmation

2-Amino-3,5-dibromo-4-methylpyridine is a highly substituted heterocyclic compound, a class of molecules that forms the backbone of countless pharmaceuticals and functional materials. In the synthesis of such multi-substituted aromatics, the precise placement of functional groups is critical to the molecule's ultimate function and activity. Ambiguity in regiochemistry can lead to inactive compounds or unintended biological effects.

¹H NMR spectroscopy is an indispensable analytical technique for confirming the constitution of organic molecules. By probing the chemical environment of hydrogen nuclei, it provides unambiguous data on the number of distinct protons, their relative positions, and the electronic structure of the molecule. For a compound like 2-Amino-3,5-dibromo-4-methylpyridine, ¹H NMR serves as the primary method for verifying that the amino, bromo, and methyl groups have been installed at the correct positions on the pyridine ring.

Foundational Principles: Substituent Effects on the Pyridine Ring

The ¹H NMR spectrum of a substituted pyridine is governed by the electronic and steric influences of its substituents. The chemical shift (δ) of each proton is a direct measure of its local electronic environment. Understanding how each functional group modulates the electron density of the pyridine ring is key to predicting and interpreting the resulting spectrum.[1][2]

  • Pyridine Core: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density and generally deshielding the ring protons compared to benzene. Protons in the α-position (C2, C6) are typically the most deshielded, appearing furthest downfield.[3]

  • Amino Group (-NH₂): Located at the C2 position, the amino group is a potent electron-donating group (EDG) through resonance. It increases electron density on the ring, particularly at the ortho (C3) and para (C5) positions, causing an upfield shift (shielding) of any protons at those locations.

  • Bromo Groups (-Br): Located at the C3 and C5 positions, bromine is an electronegative, electron-withdrawing group (EWG) by induction. This effect deshields nearby protons, shifting their signals downfield.

  • Methyl Group (-CH₃): Positioned at C4, the methyl group is a weak electron-donating group through hyperconjugation, leading to minor shielding of other ring protons.

In 2-Amino-3,5-dibromo-4-methylpyridine, these competing effects result in a unique and predictable electronic landscape for the molecule's three distinct proton environments: the single remaining aromatic proton, the methyl protons, and the amine protons.

Predicted ¹H NMR Spectrum and Structural Assignment

Based on first principles and data from related structures, we can predict the ¹H NMR spectrum of the target molecule. The structure contains three chemically non-equivalent sets of protons, which will give rise to three distinct signals in the spectrum.

Caption: Molecular structure of 2-Amino-3,5-dibromo-4-methylpyridine with proton environments highlighted.

Table 1: Predicted ¹H NMR Spectral Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic Proton (H-6) 7.8 - 8.2Singlet (s)1HThis lone aromatic proton is alpha to the ring nitrogen and ortho to a bromine atom, both strongly deshielding effects. It has no adjacent protons, resulting in a singlet.
Amine Protons (-NH₂) 4.5 - 6.0Broad Singlet (br s)2HThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and proton exchange.[4] The signal is typically broad.
Methyl Protons (-CH₃) 2.2 - 2.5Singlet (s)3HLocated in the typical region for a methyl group on an aromatic ring.[5][6] It has no adjacent protons, resulting in a singlet.

Detailed Experimental Protocol

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR data. Adherence to these steps minimizes common sources of error such as sample contamination and poor magnetic field homogeneity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-15 mg) dissolve 2. Select Solvent & Dissolve (0.6-0.7 mL DMSO-d₆ or CDCl₃) weigh->dissolve vortex 3. Ensure Homogeneity (Vortex/Mix Thoroughly) dissolve->vortex filter 4. Filter if Particulate (Pipette with glass wool) vortex->filter transfer 5. Transfer to NMR Tube (Add TMS if needed) filter->transfer load 6. Load into Spectrometer transfer->load lock 7. Lock (On Deuterium Signal) load->lock shim 8. Shim (Optimize Field Homogeneity) lock->shim acquire 9. Acquire Spectrum (Standard ¹H Pulse Program) shim->acquire ft 10. Fourier Transform acquire->ft phase 11. Phase Correction ft->phase baseline 12. Baseline Correction phase->baseline calibrate 13. Calibrate (Set TMS to 0 ppm) baseline->calibrate integrate 14. Integrate Signals calibrate->integrate analysis Structural Confirmation integrate->analysis Final Spectrum for Analysis

Caption: Experimental workflow for ¹H NMR characterization.

Methodology:

  • Sample Weighing: Accurately weigh 5-15 mg of dry 2-Amino-3,5-dibromo-4-methylpyridine into a clean, dry vial.[7][8] Using a sufficient amount of sample is crucial for achieving a good signal-to-noise ratio, especially for less sensitive nuclei if ¹³C NMR is also planned.

  • Solvent Selection and Dissolution:

    • Add 0.6-0.7 mL of a suitable deuterated solvent.[7] Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H spectrum.

    • Solvent Choice Rationale:

      • Deuterated Dimethyl Sulfoxide (DMSO-d₆): Highly recommended for this compound. Its high polarity is likely to fully dissolve the amine-substituted pyridine. It is also a hydrogen bond acceptor, which can slow the exchange rate of the -NH₂ protons, potentially resulting in a sharper signal.[9] The residual solvent peak appears around δ 2.50 ppm.

      • Deuterated Chloroform (CDCl₃): A common, less polar alternative.[10] If the compound is sufficiently soluble, CDCl₃ can be used. The residual solvent peak is at δ 7.26 ppm.

    • Add an internal standard, typically Tetramethylsilane (TMS), to a final concentration of ~0.03% v/v, or use the residual solvent peak for calibration. TMS provides a reference point at δ 0.00 ppm.[11]

  • Homogenization and Transfer:

    • Vortex the vial until the sample is completely dissolved. A homogenous solution is critical for sharp, symmetrical NMR peaks.[11]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube. Particulates disrupt the magnetic field homogeneity, leading to poor spectral resolution.[12]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The instrument will perform locking (stabilizing the magnetic field using the deuterium signal of the solvent) and shimming (optimizing the magnetic field homogeneity across the sample volume).

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

Data Analysis and Interpretation

  • Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then manually corrected for phase and baseline distortions.

  • Calibration: The chemical shift axis (x-axis) must be accurately calibrated. If TMS was added, set its signal to δ 0.00 ppm. Alternatively, calibrate using the known chemical shift of the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).

  • Peak Assignment:

    • Identify the Methyl Signal: Locate the sharp singlet integrating to 3H in the upfield region (expected δ ~2.3 ppm).

    • Identify the Aromatic Signal: Find the sharp singlet integrating to 1H in the downfield aromatic region (expected δ ~8.0 ppm).

    • Identify the Amine Signal: The remaining signal, likely a broad singlet integrating to 2H, corresponds to the -NH₂ protons. Its position can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -NH₂ signal will disappear due to proton-deuterium exchange.

Conclusion

The ¹H NMR spectrum of 2-Amino-3,5-dibromo-4-methylpyridine provides a distinct and readily interpretable fingerprint for its structural verification. The presence of three signals—a downfield aromatic singlet (1H), an upfield methyl singlet (3H), and a broad amine singlet (2H)—in the correct integration ratios confirms the successful synthesis and regiochemical purity of the molecule. This application note provides the foundational principles and a robust protocol to ensure accurate and reliable characterization, supporting critical decision-making in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and often preferred method for the synthesis of this compound starts with the bromination of 2-amino-4-methylpyridine.[1] This method is favored due to the availability of the starting material and the relatively straightforward nature of the electrophilic aromatic substitution reaction on the electron-rich pyridine ring. The amino group at the 2-position and the methyl group at the 4-position activate the pyridine ring, directing the bromine atoms to the 3 and 5 positions.

Common brominating agents include liquid bromine (Br₂) or N-bromosuccinimide (NBS).[2][3] The choice of brominating agent and solvent system is critical and can significantly impact the reaction's success and yield.

Troubleshooting Guide

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Monitoring: It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to ensure the complete consumption of the starting material.[3][4]

    • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of side products.[3][4] A reaction temperature of 0-5°C is often recommended to prevent the decomposition of diazonium salts if they are used in a multi-step synthesis.[2] For direct bromination, reflux conditions may be necessary, but careful control is paramount.[1]

  • Suboptimal Reagent Stoichiometry:

    • Brominating Agent: Using an insufficient amount of the brominating agent will result in incomplete conversion. However, an excess can lead to the formation of over-brominated byproducts.[4] Precise measurement of the stoichiometric amount of the brominating agent relative to the starting 2-amino-4-methylpyridine is critical.[4]

  • Poor Quality of Reagents or Solvents:

    • Reagent Purity: The purity of the starting materials, especially the 2-amino-4-methylpyridine and the brominating agent, is vital. Impurities can interfere with the reaction and lead to the formation of undesired side products.

    • Solvent Purity: The use of dry, high-purity solvents is recommended to prevent unwanted side reactions. For instance, in reactions involving organometallic intermediates, the presence of water can be detrimental.

  • Loss of Product During Workup and Purification:

    • Extraction: If the product has some solubility in the aqueous phase, multiple extractions with a suitable organic solvent are necessary to maximize recovery. Saturating the aqueous layer with a salt like sodium chloride (brine) can decrease the product's solubility in water and improve extraction efficiency.[4]

    • Purification: The choice of purification method is crucial. Recrystallization is a common technique, and selecting the appropriate solvent system is key to obtaining a pure product with a good recovery rate. Column chromatography can also be employed for purification, but care must be taken to choose the right stationary and mobile phases to avoid product loss on the column.[5]

Q3: I am observing the formation of a significant amount of a di-brominated impurity. How can I minimize this side product?

The formation of a di-brominated impurity, specifically 2-amino-3,5-dibromopyridine, is a common issue, particularly when the reaction conditions are not carefully controlled.[4]

Strategies to Minimize Di-bromination:

  • Control of Reaction Temperature: The bromination reaction is often exothermic. Maintaining a controlled, low temperature, for example, by using an ice bath during the addition of the brominating agent, is crucial.[4] High localized temperatures can favor over-bromination.

  • Slow Addition of Brominating Agent: The slow, dropwise addition of the brominating agent to the solution of 2-amino-4-methylpyridine helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time. This minimizes the chance of a second bromination event occurring on the already mono-brominated intermediate.

  • Precise Stoichiometry: As mentioned previously, using a precise stoichiometric amount of the brominating agent is critical to avoid over-bromination.[4]

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is often considered a milder and more selective brominating agent compared to liquid bromine.[3] Utilizing NBS can sometimes provide better control over the reaction and reduce the formation of di-brominated byproducts.

Q4: The crude product I've isolated is a brown oil instead of the expected solid. What could be the cause and how do I resolve this?

Obtaining an oily product instead of a solid can be attributed to the presence of residual solvent or impurities.

Troubleshooting an Oily Product:

  • Residual Solvent: High-boiling point solvents like Dimethylformamide (DMF) can be difficult to remove completely.[4]

    • Aqueous Washing: Thoroughly washing the organic extract with water or a saturated brine solution multiple times can help remove residual DMF.[4]

    • Azeotropic Removal: Adding a solvent like toluene and then removing the solvents under reduced pressure can facilitate the removal of DMF through the formation of an azeotrope.[4]

  • Presence of Impurities: The presence of unreacted starting materials or side products can lower the melting point of the crude product, causing it to appear as an oil. In this case, further purification is necessary.

    • Recrystallization: Attempting to recrystallize the oily product from a suitable solvent system may induce crystallization and yield a solid product.

    • Column Chromatography: If recrystallization is unsuccessful, purification by column chromatography is a viable option to separate the desired product from the impurities.[5]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on the bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS) in Dimethylformamide (DMF), a method known to offer good control and yield.[3][4]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Acetonitrile

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylpyridine (1.0 equivalent) in anhydrous DMF.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate flask, dissolve N-bromosuccinimide (2.0 equivalents) in anhydrous DMF.

  • Slowly add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid thoroughly with deionized water.

  • Further wash the solid with cold acetonitrile to remove colored impurities.

  • Dry the purified product under vacuum to a constant weight.

Data Presentation

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective, reducing over-bromination.[3]
Solvent Dimethylformamide (DMF)Good solvent for both reactant and reagent.
Temperature 0-5 °C during addition, then room temp.Controls exothermicity and minimizes side reactions.[4]
Stoichiometry 1:2 (Substrate:NBS)Ensures complete di-bromination.
Workup Precipitation in waterEfficiently isolates the crude product.[3]
Purification Acetonitrile wash/RecrystallizationRemoves impurities to yield a pure solid.[3]

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification dissolve Dissolve 2-amino-4-methylpyridine in anhydrous DMF cool Cool solution to 0-5 °C in an ice bath dissolve->cool add_nbs Slowly add NBS solution to the reaction mixture cool->add_nbs prepare_nbs Prepare NBS solution in anhydrous DMF stir Stir at room temperature for 8-12 hours add_nbs->stir monitor Monitor reaction by TLC stir->monitor precipitate Pour into cold water to precipitate product monitor->precipitate filter Collect solid by vacuum filtration precipitate->filter wash_water Wash with deionized water filter->wash_water wash_acn Wash with cold acetonitrile wash_water->wash_acn dry Dry product under vacuum wash_acn->dry

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_0 cluster_1 start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn oily_product Oily Product? start->oily_product dibromo_impurity Di-bromo Impurity? start->dibromo_impurity solution1 Increase reaction time/temp Monitor with TLC incomplete_rxn->solution1 Yes solution2 Check reagent stoichiometry incomplete_rxn->solution2 Yes solution3 Thoroughly wash with water Azeotropic removal of solvent oily_product->solution3 Yes solution4 Further purification: Recrystallization or Chromatography oily_product->solution4 Yes solution5 Control temperature (ice bath) Slow addition of brominating agent dibromo_impurity->solution5 Yes solution6 Use precise stoichiometry of NBS dibromo_impurity->solution6 Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Bromination of 2-Amino-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-amino-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we provide in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides, detailed protocols, and mechanistic explanations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 2-amino-4-methylpyridine, and what governs this selectivity?

A1: The expected and desired major product is 2-amino-5-bromo-4-methylpyridine . The regioselectivity of this reaction is governed by the powerful directing effect of the amino group (-NH₂) at the C2 position of the pyridine ring. The amino group is a strong electron-donating group (EDG) through resonance, which activates the pyridine ring towards electrophilic aromatic substitution.[1] As an ortho-, para- director, it preferentially increases electron density at the C3 and C5 positions. Due to steric hindrance from the adjacent ring nitrogen, the electrophilic attack by bromine is overwhelmingly favored at the C5 (para) position.[1]

Q2: What are the most common side products I should be aware of?

A2: The two most frequently encountered side products are:

  • 2-amino-3,5-dibromo-4-methylpyridine: This di-brominated product arises from over-bromination, especially at elevated temperatures or with an excess of the brominating agent.[2][3]

  • 2-amino-3-bromo-4-methylpyridine: Formation of this ortho isomer is generally minor but can occur, particularly if reaction conditions are not optimized for selectivity.[2][3]

Q3: Which brominating agent is recommended for this synthesis to achieve high selectivity?

A3: N-Bromosuccinimide (NBS) is the most widely recommended and utilized reagent for the selective monobromination of 2-amino-4-methylpyridine.[1][4] NBS is a milder and more selective source of electrophilic bromine compared to elemental bromine (Br₂), which helps to minimize the formation of di-brominated and other by-products.[1] The use of NBS in a suitable solvent like N,N-Dimethylformamide (DMF) provides a high-yield and straightforward procedure.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the experiment and provides actionable solutions.

Problem 1: Low yield of the desired 2-amino-5-bromo-4-methylpyridine and significant formation of a di-brominated side product.

  • Likely Cause: The reaction temperature was too high. Over-bromination is a common issue at elevated temperatures.[2] An excess of NBS could also be a contributing factor.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a strict temperature protocol. The initial dissolution and the dropwise addition of the NBS solution should be performed in an ice bath (0-5 °C).[4] After the addition, the reaction can be allowed to slowly warm to a controlled temperature, typically not exceeding 20 °C.[2][3]

    • Stoichiometry: Use a precise 1:1 molar ratio of 2-amino-4-methylpyridine to NBS. Carefully weigh both reagents.

    • Slow Addition: Add the NBS solution dropwise over a prolonged period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring the second bromination event.

    • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Once the starting material is consumed, the reaction should be promptly quenched to prevent further reaction.

Problem 2: The isolated product is a mixture of the 5-bromo and 3-bromo isomers, making purification difficult.

  • Likely Cause: While the 5-bromo isomer is electronically favored, suboptimal conditions can reduce selectivity. The choice of solvent and reaction temperature can influence the isomeric ratio.

  • Troubleshooting Steps:

    • Solvent Choice: N,N-Dimethylformamide (DMF) is a recommended solvent that has been shown to promote high selectivity for the 5-position.[4]

    • Purification Strategy: If a mixture is obtained, purification can be achieved by column chromatography on silica gel. However, optimizing the reaction to prevent the formation of the 3-bromo isomer is a more efficient approach. Washing the crude solid product with acetonitrile has also been reported to be an effective purification step.[2][4]

Problem 3: The reaction is sluggish or does not go to completion.

  • Likely Cause: The quality of the NBS may be compromised, or the reaction temperature might be too low for the reaction to proceed at a reasonable rate after the initial addition.

  • Troubleshooting Steps:

    • Reagent Quality: Use a fresh, high-purity bottle of NBS. NBS can degrade over time, especially if exposed to moisture.

    • Controlled Warming: After the dropwise addition of NBS at 0 °C, allow the reaction to warm to 20 °C and stir for the recommended time (e.g., 8-10 hours).[2] This gentle warming is often sufficient to drive the reaction to completion without promoting side reactions.

    • Reaction Monitoring: Continue to monitor by TLC. If the reaction stalls, a slight increase in temperature (e.g., to 30 °C) can be cautiously attempted, but be mindful of the increased risk of di-bromination.

Logical Flow for Troubleshooting

Troubleshooting_Bromination Start Reaction Outcome Analysis Low_Yield Low Yield of 5-Bromo Product? Start->Low_Yield DiBromo Significant Di-Bromo Byproduct? Low_Yield->DiBromo Yes Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction No Three_Bromo 3-Bromo Isomer Present? DiBromo->Three_Bromo No Temp_Control Action: Strict Temp Control (0-20°C). Slow NBS addition. DiBromo->Temp_Control Yes Stoich_Control Action: Verify 1:1 Stoichiometry. DiBromo->Stoich_Control Also consider Solvent_Check Action: Use high-purity DMF. Three_Bromo->Solvent_Check Yes Success Successful Synthesis Three_Bromo->Success No Reagent_Quality Action: Use fresh NBS. Allow controlled warming to 20°C. Incomplete_Reaction->Reagent_Quality Yes Incomplete_Reaction->Success No, reaction complete TLC_Monitor Action: Monitor by TLC & Quench Promptly. Temp_Control->TLC_Monitor Stoich_Control->TLC_Monitor TLC_Monitor->Success Purify Action: Purify via Column Chrom. or Acetonitrile Wash. Solvent_Check->Purify Purify->Success Reagent_Quality->Success

Caption: Troubleshooting logic for common issues in the synthesis.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol is based on a method that ensures high selectivity for the 5-position, minimizing the formation of common by-products.[2][4]

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 2-amino-4-methylpyridine (e.g., 30 g, 277.8 mmol) in DMF (150 ml). Stir the mixture until the starting material is completely dissolved.

  • Cooling: Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Addition of Brominating Agent: In a separate flask, prepare a solution of NBS (49.44 g, 277.8 mmol) in DMF. Add this NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine via the dropping funnel over at least 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at 20 °C for 8-10 hours.[2][3]

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Work-up: Pour the reaction mixture into a beaker containing 500 ml of cold water. A brown solid should precipitate.[2][4]

  • Filtration and Washing: Filter the solid using a Büchner funnel and wash it thoroughly with water (3 x 100 ml).

  • Purification: Dry the crude solid, then transfer it to a beaker and wash with acetonitrile (e.g., 164 ml) with stirring.[2][4]

  • Final Product: Filter the solid again, wash with a small amount of cold acetonitrile, and dry it under vacuum to obtain 2-amino-5-bromo-4-methylpyridine as a brown solid. The reported yield is approximately 80%.[2][4]

Data Summary Table
ParameterRecommended ConditionReference
Brominating Agent N-Bromosuccinimide (NBS)[1][4]
Stoichiometry 1:1 (Substrate:NBS)[2]
Solvent N,N-Dimethylformamide (DMF)[4]
Addition Temperature 0-5 °C (Ice Bath)[2]
Reaction Temperature 20 °C[2][4]
Reaction Time 8-10 hours[2][4]
Reported Yield ~80%[2][4]

Reaction Mechanism Overview

Caption: Electrophilic aromatic substitution mechanism.

References

Technical Support Center: Optimizing Temperature for the Bromination of 2-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated 2-amino-4-methylpyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical synthetic transformation. We will explore the nuances of temperature control to achieve optimal regioselectivity and yield, troubleshoot common issues, and provide a validated experimental protocol.

Core Principles: Understanding the "Why" Behind the Reaction

The bromination of 2-amino-4-methylpyridine is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] The pyridine ring is inherently electron-deficient and less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the nitrogen atom.[3][4] However, the substituents on the ring dramatically influence the reaction's outcome.

  • The Amino Group (-NH₂): Located at the 2-position, the amino group is a powerful activating group.[1] Through its resonance (+M) effect, it donates electron density to the pyridine ring, particularly at the positions ortho and para to it (the 3- and 5-positions).

  • The Methyl Group (-CH₃): At the 4-position, the methyl group is a weak activating group through its inductive (+I) effect.

The combined influence of these two groups makes the C-5 position the most electron-rich and sterically accessible site for electrophilic attack. The amino group's strong para-directing effect overwhelmingly favors the formation of 2-amino-5-bromo-4-methylpyridine .[1] N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a mild and selective source of electrophilic bromine, minimizing side reactions.[1][2]

Reaction Mechanism: Directing the Bromination

The reaction proceeds via the generation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. Attack at the C-5 position allows the positive charge to be delocalized effectively without placing it on the carbon adjacent to the electronegative ring nitrogen, making it the most stable pathway.

G cluster_0 Electrophilic Attack cluster_1 Deprotonation & Aromatization A 2-Amino-4-methylpyridine C Sigma Complex (Resonance Stabilized) A->C Electrophilic attack at C-5 B NBS (Source of Br+) B->C Provides Br+ D Succinimide Anion E 2-Amino-5-bromo-4-methylpyridine C->E Loss of H+ D->E Proton Abstraction

Caption: Mechanism of electrophilic bromination at the C-5 position.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the selective monobromination of 2-amino-4-methylpyridine? A1: For achieving the highest regioselectivity for the 5-bromo isomer, a temperature range of 0°C to 20°C is strongly recommended.[2][5] Starting the reaction by cooling the substrate solution in an ice bath (0-5°C) before the dropwise addition of the brominating agent is a standard and effective practice.[2][6] After the addition is complete, allowing the reaction to slowly warm to room temperature (around 20°C) and stir for several hours is often sufficient for completion.[5][6]

Q2: What happens if I run the reaction at a higher temperature? A2: Increasing the temperature significantly above room temperature can lead to a loss of selectivity and the formation of undesirable by-products. The most common side product observed at elevated temperatures is the di-brominated species, 2-amino-3,5-dibromo-4-methylpyridine .[6] High temperatures provide sufficient energy to overcome the activation barrier for a second bromination at the C-3 position, even though the ring is deactivated by the first bromine atom.

Q3: Can this reaction be performed at sub-zero temperatures? A3: While technically possible, running the reaction at temperatures significantly below 0°C is generally unnecessary and may lead to a very sluggish reaction rate. The conditions of 0-20°C provide an excellent balance between reaction rate and selectivity, making it the most efficient choice for synthesizing the target molecule with high purity.[5][7]

Q4: I am not getting any reaction at 0°C. What should I do? A4: First, ensure that all reagents are viable and have been added correctly. Monitor the reaction closely using Thin Layer Chromatography (TLC). If after an hour there is no discernible product formation and only starting material is visible, you can allow the reaction to warm to room temperature (~20°C).[5][6] A slight, controlled increase in temperature within the optimal range is the first step before considering more drastic changes. Avoid rapid heating.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems that may arise during the experiment. Follow the logical workflow to identify and rectify the issue.

G cluster_purity Purity Issues (TLC/LC-MS) cluster_yield Low Conversion / Yield start Reaction Issue Observed purity_check Multiple Spots on TLC? start->purity_check yield_check Starting Material (SM) Remains? start->yield_check high_temp ISSUE: High Reaction Temperature purity_check->high_temp Yes, extra spot(s) at different Rf observed solution_temp SOLUTION: 1. Maintain temp at 0-5°C during NBS addition. 2. Do not exceed 20°C for the duration. 3. Ensure slow, dropwise addition of NBS. high_temp->solution_temp low_temp ISSUE: Reaction Too Slow / Incomplete yield_check->low_temp Yes workup_issue ISSUE: Product Loss During Workup yield_check->workup_issue No, SM is consumed solution_slow SOLUTION: 1. Allow reaction to stir longer at 20°C. 2. Confirm stoichiometry (1:1 ratio of NBS). 3. Ensure NBS is fresh and not degraded. low_temp->solution_slow solution_workup SOLUTION: 1. Ensure complete precipitation by adding sufficient water. 2. Wash filtered solid thoroughly but efficiently. 3. Check pH during extraction if used. workup_issue->solution_workup

Caption: Troubleshooting workflow for bromination of 2-amino-4-methylpyridine.

In-Depth Troubleshooting Q&A

Q5: My final product is contaminated with a di-brominated species. How can I avoid this? A5: This is a classic sign of excessive temperature or localized high concentrations of the brominating agent.[6]

  • Strict Temperature Control: The most critical parameter is temperature.[6] Perform the dropwise addition of the NBS solution while the reaction flask is submerged in an ice bath to maintain an internal temperature between 0-5°C.

  • Slow Addition: Add the NBS solution very slowly (dropwise) to prevent any localized "hot spots" where the concentration of NBS is temporarily high, which can promote a second bromination.

  • Stoichiometry: Use an exact 1:1 molar ratio of 2-amino-4-methylpyridine to NBS. An excess of NBS will inevitably lead to over-bromination.

Q6: The reaction is very slow and I have a lot of starting material left after 10 hours. What's wrong? A6: This indicates that the reaction conditions are not sufficiently activating.

  • Temperature: While low temperature is key for selectivity, if the reaction is stalled at 0°C, allow it to warm to 20°C and monitor by TLC. A patent for a similar process describes the reaction being carried out at 20°C for 8-10 hours.[5]

  • Reagent Quality: N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture. Use freshly opened or recrystallized NBS for best results.

  • Solvent: Ensure you are using a suitable, dry solvent like DMF.[2][5] While other solvents can be used, DMF is well-documented for this reaction.

Q7: My yield is low, but my starting material was fully consumed. Where did my product go? A7: This suggests product loss during the workup and purification steps.

  • Precipitation: The product is typically isolated by pouring the reaction mixture into water, causing the organic product to precipitate as a solid.[2][5] If too little water is used, or if the product has some solubility, precipitation may be incomplete.

  • Washing: The filtered solid is often washed with water and then a solvent like acetonitrile to remove impurities.[2][5] Excessive washing or using a solvent in which the product is too soluble can lead to significant product loss. Perform washes with cold solvents and use the minimum volume necessary.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature 0°C (addition), then warm to 20°CToo High (>50°C): Leads to di-bromination (2-amino-3,5-dibromo-4-methylpyridine).[6] Too Low (<-10°C): Reaction may be impractically slow.
Reagent Ratio 1.0 eq. of NBSExcess NBS: Will cause over-bromination.
NBS Addition Slow, dropwiseToo Fast: Creates localized high concentrations, increasing risk of di-bromination.
Solvent DMFProvides good solubility for reagents and facilitates the reaction.[2][5]
Monitoring TLCEssential for determining reaction completion and identifying by-products.[2][6]

Validated Experimental Protocol

This protocol is based on established methods that ensure high selectivity for the 5-position, targeting an 80% yield.[2][5]

G A 1. Dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF in a three-neck flask. B 2. Cool the flask in an ice bath to 0-5°C. A->B C 3. Prepare a solution of NBS (1.0 eq) in a minimal amount of DMF. B->C D 4. Add the NBS solution dropwise to the cooled flask over 30-60 min. C->D E 5. Allow reaction to warm to 20°C and stir for 8-10 hours. D->E F 6. Monitor reaction completion by TLC. E->F G 7. Pour reaction mixture into a large volume of cold water to precipitate the product. F->G H 8. Filter the solid using a Buchner funnel and wash with water. G->H I 9. Wash the dried solid with acetonitrile to remove impurities. H->I J 10. Filter and dry the final product, 2-amino-5-bromo-4-methylpyridine. I->J

Caption: Step-by-step experimental workflow for selective bromination.

Materials and Reagents:
  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetonitrile

  • Deionized Water

Procedure:
  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-amino-4-methylpyridine (e.g., 30 g, 277.8 mmol).[2][5]

  • Dissolution & Cooling: Add DMF (150 ml) and stir until the starting material is completely dissolved. Cool the flask in an ice bath to an internal temperature of 0-5°C.[2][5]

  • Brominating Agent Addition: In a separate beaker, dissolve NBS (49.44 g, 277.8 mmol) in a suitable amount of DMF and load it into the dropping funnel. Add the NBS solution dropwise to the cooled reaction mixture over a period of at least 30 minutes, ensuring the internal temperature does not rise above 10°C.[2]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (around 20°C) for 8-10 hours.[5][6]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material spot is no longer visible.[2][6]

  • Workup & Precipitation: Pour the reaction mixture into a large beaker containing cold water (approx. 1 liter). A brown solid should precipitate.[2][5] Stir for 15 minutes to ensure complete precipitation.

  • Filtration and Washing: Filter the solid using a Buchner funnel and wash it thoroughly with deionized water.[2]

  • Purification: Dry the crude solid. Then, add acetonitrile (approx. 164 ml) to the solid and stir to wash away remaining impurities.[2][5]

  • Final Product: Filter the purified solid again, wash with a small amount of cold acetonitrile, and dry under vacuum to obtain the final product, 2-amino-5-bromo-4-methylpyridine. The expected yield is approximately 80%.[2][5]

References

Removal of unreacted starting material from 3,5-Dibromo-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling common purification challenges in synthetic chemistry. This guide provides field-proven insights and troubleshooting protocols for the removal of unreacted starting material from 3,5-Dibromo-4-methylpyridin-2-amine, a critical intermediate in pharmaceutical and agrochemical research.[1] Our approach is grounded in fundamental chemical principles to ensure you can confidently resolve purification hurdles in your laboratory.

Frequently Asked Questions (FAQs)

Q1: I've run a reaction to synthesize this compound. What is the most likely unreacted starting material I need to remove?

Based on common and efficient synthetic routes, the preparation of this compound typically involves the direct bromination of 2-Amino-4-methylpyridine.[2] Therefore, the primary impurity you are likely dealing with is unreacted 2-Amino-4-methylpyridine . This starting material is significantly more polar than your dibrominated product, which is readily observable by Thin Layer Chromatography (TLC).

Q2: My post-reaction TLC shows two spots: my product (lower Rf) and a more polar impurity (higher Rf) that stains differently. What is the most efficient first-pass purification strategy?

The most robust and scalable method for this specific separation is an Acid-Base Extraction . This classical technique is highly effective here due to the significant difference in basicity (pKa) between your product and the unreacted starting material.

The causality is rooted in electronics: The two strongly electron-withdrawing bromine atoms on the pyridine ring of your product, this compound, substantially reduce the electron density on both the pyridine ring nitrogen and the exocyclic amino group.[3] This makes your product a much weaker base than the electron-rich starting material, 2-Amino-4-methylpyridine. This electronic difference is the key property we will exploit for separation.[4][5]

Q3: How exactly does the acid-base extraction separate the product from the starting material?

The process leverages the differential solubility of the neutral compounds versus their protonated (salt) forms.[6][7]

  • Dissolution: The crude reaction mixture is dissolved in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Both your product and the starting material are soluble in this organic phase.

  • Acidic Wash: The organic solution is then washed with a dilute aqueous acid, typically 1 M Hydrochloric Acid (HCl).

  • Selective Protonation: The more basic starting material, 2-Amino-4-methylpyridine, readily reacts with the HCl to form its corresponding ammonium chloride salt.[8] This salt is ionic and, therefore, highly soluble in the aqueous layer.

  • Phase Separation: The less basic product, this compound, remains largely unprotonated and stays in the organic layer.

  • Isolation: By separating the two layers, you effectively remove the starting material from your desired product. The process is typically repeated with fresh aqueous acid to ensure complete removal.

This workflow is visualized in the diagram below.

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer Crude Crude Mixture in Organic Solvent (DCM/EtOAc) (Product + Starting Material) AddAcid Add 1 M HCl (aq) Crude->AddAcid Shake Shake & Vent AddAcid->Shake Separate Allow Layers to Separate Shake->Separate Aqueous Protonated Starting Material (Water Soluble Salt) Separate->Aqueous Drain Organic Neutral Product (this compound) Separate->Organic Collect Wash Wash Organic->Wash Further Washes (Brine, Dry) Evaporate Evaporate Wash->Evaporate Evaporate Solvent PurifiedProduct Purified Product Evaporate->PurifiedProduct Yields

Caption: Workflow for Acid-Base Extraction Purification.

Q4: I performed the acid wash, but my TLC of the organic layer still shows a persistent starting material spot. What could have gone wrong?

This is a common issue with several potential causes. Here’s a troubleshooting checklist:

  • Insufficient Acid: You may not have used enough acid to protonate all of the starting material. Ensure you use a molar excess of HCl relative to the maximum possible amount of unreacted starting material.

  • pH is Not Low Enough: The protonation is an equilibrium. To drive it fully to the salt form, the pH of the aqueous layer must be sufficiently acidic. After shaking, check the pH of the aqueous layer with pH paper; it should be 1-2. If it's higher, add more acid.

  • Insufficient Washing: A single wash may not be enough. For stubborn separations, perform 2-3 washes with fresh portions of the dilute acid solution.

  • Emulsion Formation: Vigorous shaking can sometimes create an emulsion (a stable mixture of the organic and aqueous layers) that traps impurities. If this occurs, add a small amount of brine (saturated NaCl solution) to help break the emulsion.

  • Back Extraction: If your product has some limited water solubility, you might lose a small amount to the aqueous layer. This is generally minimal for this highly brominated compound but can be checked by basifying the combined aqueous layers and back-extracting with DCM to see if any product is recovered.

Q5: Is flash column chromatography a suitable alternative for this purification?

Yes, flash column chromatography is a viable method, especially for achieving very high purity (>99.5%) after an initial acid wash or for small-scale reactions. However, it is generally less efficient for bulk removal of large amounts of starting material compared to extraction.

Common Issues & Solutions for Chromatographing Pyridine Derivatives: A frequent problem when purifying pyridine compounds on standard silica gel is peak tailing .[9] This occurs because the basic nitrogen atoms on your compound interact strongly with acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and resolution.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to your mobile phase (eluent). A common starting point is 0.1-1% TEA in a Hexane/Ethyl Acetate or DCM/Methanol solvent system. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[9]

  • Use a Different Stationary Phase: If tailing persists, consider using a more inert stationary phase like neutral alumina or end-capped silica gel.

Q6: My product looks clean by TLC after extraction, but I want to get crystalline material. Is recrystallization recommended?

Absolutely. Recrystallization is an excellent final step to obtain a high-purity, crystalline solid and remove trace non-polar impurities that would not have been removed by the acid wash.

The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[10]

Recommended Solvent Systems for this compound:

  • Single Solvent: Ethanol or Isopropanol.

  • Two-Solvent System: A polar solvent in which the compound is soluble (e.g., Ethanol, Acetone) paired with a non-polar anti-solvent in which it is insoluble (e.g., Hexanes, Heptane, Water).

The choice of recrystallization solvent can sometimes be guided by using organic acids like acetic acid for basic compounds.[11]

Data Summary: Product vs. Starting Material

A clear understanding of the differences in physical properties is essential for designing an effective purification strategy.

Property2-Amino-4-methylpyridine (Starting Material)This compound (Product)Rationale for Separation
Molecular Formula C₆H₈N₂C₆H₆Br₂N₂[12]-
Molar Mass 108.14 g/mol 265.93 g/mol [12][13]Significant difference allows for easy differentiation by mass spectrometry.
Appearance SolidOff-white to light yellow solid[3][13]Visual confirmation of reaction progress can be difficult.
Melting Point 96-99 °C~120 °C (Varies with purity)[12]A sharp melting point of the final product indicates high purity.
Water Solubility Freely solubleLimited / Poor[3][14]Key difference exploited in acid-base extraction.
Basicity (pKa) Higher (more basic)Lower (less basic)Primary basis for acid-base extraction. Electron-withdrawing Br atoms reduce basicity.
Polarity More PolarLess PolarThe basis for separation by TLC and column chromatography.

Detailed Experimental Protocols

Protocol 1: High-Throughput Purification via Acid-Base Extraction

This protocol is designed for the efficient removal of the unreacted 2-Amino-4-methylpyridine starting material.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds with periodic venting.

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer. Self-Validation Check: Test the pH of this aqueous layer with pH paper. It must be acidic (pH 1-2).

  • Repeat: Repeat the acid wash (steps 3-5) one or two more times with fresh portions of 1 M HCl (aq).

  • Neutralization & Brine Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with saturated sodium chloride (brine) solution to remove bulk water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Final Purity Check: Analyze the resulting solid by TLC against a co-spot of the starting material to confirm complete removal of the impurity.

Protocol 2: High-Purity Polishing via Flash Column Chromatography

Use this protocol after an initial workup to remove trace impurities.

  • Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the mobile phase or DCM. Adsorb this onto a small amount of silica gel (~2-3x the mass of the crude product) by concentrating it to a dry, free-flowing powder.

  • Column Packing: Dry-pack a glass column with silica gel in the desired initial eluent. A good starting point is a non-polar solvent system like 95:5 Hexanes:Ethyl Acetate.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution), for example, by slowly increasing the percentage of Ethyl Acetate. Expert Tip: Add 0.5% Triethylamine to both solvents to prevent peak tailing.[9]

  • Monitoring: Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G TLC Initial TLC Analysis Decision Is Starting Material >10% of mixture? TLC->Decision Extraction Perform Acid-Base Extraction (Protocol 1) Decision->Extraction Yes Column Perform Column Chromatography (Protocol 2) Decision->Column No TLC2 TLC after Extraction Extraction->TLC2 Decision2 Is Purity >98%? TLC2->Decision2 Decision2->Column No Recrystal Perform Recrystallization (Protocol 3) Decision2->Recrystal Yes Column->Recrystal Final Pure Crystalline Product Recrystal->Final

Caption: Decision workflow for selecting the optimal purification strategy.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using brominated pyridine substrates. The unique electronic and coordinating properties of pyridines can present specific hurdles not always seen with other aryl halides.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guides & FAQs

Question 1: Why is the yield of my Suzuki coupling reaction with a brominated pyridine consistently low?

Low yields with bromopyridine substrates are a frequent challenge and can often be traced back to a few key factors related to the pyridine ring itself.[2]

Potential Cause 1: Catalyst Inhibition by the Pyridine Nitrogen

The lone pair of electrons on the pyridine's nitrogen atom can coordinate with the palladium catalyst. This coordination can inhibit the catalyst's activity or form inactive species, effectively removing it from the catalytic cycle.[1][2] This is particularly problematic for 2-bromopyridines, where the nitrogen is in close proximity to the reaction center.

Solution:

  • Employ Bulky Phosphine Ligands: The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center, preventing or minimizing coordination by the pyridine nitrogen.[3] Ligands such as SPhos, XPhos, and RuPhos are often effective choices.[1] Buchwald-type ligands, in general, are designed to be electron-rich and bulky, which promotes the crucial oxidative addition step, especially for less reactive halides.[4]

Potential Cause 2: Inefficient Oxidative Addition

The carbon-bromine (C-Br) bond in bromopyridines can be less reactive towards oxidative addition compared to other aryl bromides. This is often the rate-determining step of the Suzuki-Miyaura catalytic cycle. The electron-deficient nature of the pyridine ring can influence this reactivity.[2][5]

Solution:

  • Increase Reaction Temperature: Cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[2]

  • Screen Catalysts and Ligands: There is no single universal condition for Suzuki reactions.[6] A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various electron-rich and bulky ligands is highly recommended.[6][7] For instance, the combination of Pd₂(dba)₃ with P(t-Bu)₃ has proven effective.[6]

Potential Cause 3: Poor Reagent Solubility

If the bromopyridine, boronic acid, or base are not sufficiently soluble in the chosen solvent system, the reaction will be sluggish and incomplete.[2]

Solution:

  • Solvent Screening: Experiment with different solvent systems. Common choices include mixtures like 1,4-dioxane/water, toluene/water, or THF/water.[8][9] The addition of water can be crucial for dissolving inorganic bases and facilitating the transmetalation step.[3]

Question 2: I'm observing significant byproduct formation, like homocoupling and protodeboronation. How can I minimize these side reactions?

Side reactions are a common culprit for low yields as they consume starting materials.

Issue 1: Homocoupling of the Boronic Acid

This side reaction, which forms a biaryl product from two boronic acid molecules, is primarily caused by the presence of oxygen in the reaction mixture.[2]

Solution:

  • Thorough Degassing: It is critical to remove dissolved oxygen from your solvents and the reaction vessel.[2] Standard techniques include:

    • Sparging: Bubbling an inert gas (high-purity argon or nitrogen) through the solvent for an extended period (e.g., 15-30 minutes).[9][10]

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles.[2]

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of nitrogen or argon from start to finish.[2][8] Running the reaction open to the air is strongly discouraged.[2]

Issue 2: Protodeboronation of the Boronic Acid

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[11] This is a common decomposition pathway, especially with aqueous bases and for notoriously unstable reagents like 2-pyridine boronic acids.[2][11]

Solution:

  • Use More Stable Boron Reagents: If protodeboronation is a persistent issue, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][5] These are generally more stable than the corresponding boronic acids.[1]

  • Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware to minimize the presence of water that can facilitate this side reaction.[2]

  • "Slow Release" Strategies: Using MIDA boronate esters can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[11]

Below is a troubleshooting workflow to help guide your experimental decisions when faced with low yields.

Troubleshooting_Suzuki_Coupling Start Low Yield Observed Check_Completion Reaction to Completion? Start->Check_Completion Incomplete Incomplete Reaction: - Unreacted Starting Material Check_Completion->Incomplete No Byproducts Byproduct Formation Check_Completion->Byproducts Yes Optimize_Conditions Optimize Reaction Conditions Incomplete->Optimize_Conditions Identify_Byproduct Identify Byproduct Byproducts->Identify_Byproduct Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Screen_Ligands Screen Bulky/e--rich Ligands (XPhos, SPhos) Optimize_Conditions->Screen_Ligands Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃) Optimize_Conditions->Screen_Bases Check_Solubility Check Reagent Solubility/ Screen Solvents Optimize_Conditions->Check_Solubility Homocoupling Homocoupling Observed Identify_Byproduct->Homocoupling Biaryl of Boronic Acid Protodeboronation Protodeboronation Observed Identify_Byproduct->Protodeboronation Arene from Boronic Acid Degas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Degas Stable_Boron Use Stable Boron Reagent (Pinacol Ester, MIDA Ester) Protodeboronation->Stable_Boron

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Question 3: Which base and solvent combination is best for the Suzuki coupling of bromopyridines?

The choice of base and solvent is critical and interdependent, primarily influencing the transmetalation step.[1]

Base Selection: The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that can transfer its organic group to the palladium center.[3][12]

  • Common Choices: Strong inorganic bases are typically required.[6] Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are excellent starting points.[1][13] In some challenging cases, cesium carbonate (Cs₂CO₃) may offer improved results due to its higher solubility in organic solvents.[6]

  • Screening is Key: The optimal base can be substrate-dependent. A screening of different bases is often a worthwhile endeavor.

BaseTypical Yield (%)Reference
Na₂CO₃98[14]
K₂CO₃92[1]
K₃PO₄85[1]
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, and other reaction conditions.

Solvent Selection: A solvent or solvent mixture must be chosen that can dissolve all reaction components to a reasonable extent.

  • Aqueous Mixtures: Biphasic systems like 1,4-dioxane/water or toluene/water are very common.[3][8] The water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl halide and boronic acid.

  • Polar Aprotic Solvents: In some cases, solvents like DMF can be used, but care must be taken as they can be difficult to degas and purify.[15]

Question 4: My reaction is not going to completion, and I'm left with unreacted starting material. What should I try?

Seeing unreacted starting material is a clear sign that the reaction conditions are suboptimal.

Troubleshooting Steps:

  • Confirm Catalyst Activity: Ensure your palladium catalyst and phosphine ligand have not degraded. Palladium(II) precatalysts like Pd(OAc)₂ are generally stable, but Pd(0) sources like Pd(PPh₃)₄ can oxidize over time.[5] Phosphine ligands can also be air-sensitive.

  • Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes drive the reaction to completion.[6]

  • Re-evaluate Base Strength: The base may not be strong enough to effectively promote transmetalation.[2] If you are using a weaker base like NaHCO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[6]

  • Increase Temperature: As mentioned previously, higher temperatures can accelerate a sluggish oxidative addition step.[2] Ensure the temperature is measured inside the reaction vessel if possible, as oil bath temperatures can be inaccurate.

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key steps where issues can arise.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar(pyridyl)-Br ArPdBr Ar(pyridyl)-Pd(II)-Br(L)₂ OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal + [Ar'B(OR)₃]⁻ ArPdAr Ar(pyridyl)-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar(pyridyl)-Ar' (Product) RedElim->Product center

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

Note: This is a generalized procedure and requires optimization for specific substrates.[2][8]

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[2][8]

  • Seal the flask with a rubber septum.

2. Inert Atmosphere:

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[8]

3. Solvent and Catalyst Addition:

  • Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).[8]

  • In a separate vial, prepare a solution of the palladium source and ligand if they are not pre-mixed. Add this catalyst solution to the reaction flask via syringe.

4. Reaction:

  • Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).[2][8]

  • Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[8]

5. Workup:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude residue by flash column chromatography on silica gel.

References

How to avoid di-brominated impurities in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide & FAQs: How to Avoid Di-brominated Impurities

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with pyridine synthesis. A frequent obstacle in this process is the emergence of di-brominated impurities, which can compromise reaction yields, the purity of the final product, and its effectiveness in subsequent applications. As Senior Application Scientists, we have developed this resource to offer detailed technical advice and practical, lab-tested solutions to overcome this significant challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to the formation of di-brominated impurities in pyridine synthesis?

The creation of di-brominated pyridine impurities is mainly due to the electronic characteristics of the pyridine ring and the conditions of the reaction during electrophilic bromination. The pyridine ring has a deficiency of electrons, which makes it less reactive to electrophiles compared to benzene.[1] However, after the first bromine atom is attached, the ring's reactivity can change, sometimes making a second substitution more likely.

Several factors contribute to di-bromination:

  • Reaction Energetics: The initial bromination of pyridine is often the slowest step in the reaction. Once mono-brominated pyridine is formed, the second bromination can sometimes happen just as fast or even faster, depending on the reaction conditions and where the first bromine atom is located.

  • Activating/Deactivating Effects: A bromine atom is generally seen as a deactivating group for electrophilic aromatic substitution because it pulls electrons away through induction. However, its lone pairs of electrons can participate in resonance, guiding incoming electrophiles to certain positions. In pyridine, the interaction between the electron-pulling nitrogen atom and the directing effects of the first bromine atom can result in complicated reactivity patterns and the creation of different di-brominated versions.

  • Reaction Conditions: Severe reaction conditions, like high temperatures, long reaction times, and the use of very reactive brominating agents, can supply the energy needed to overcome the barrier for a second bromination, resulting in more di-brominated byproducts.[2]

Q2: How does the choice of brominating agent impact the formation of di-brominated byproducts?

The selection of a brominating agent is a crucial factor in managing the selectivity of pyridine bromination. The reactivity of the brominating agent has a direct effect on the tendency for over-bromination.

Brominating AgentReactivityPropensity for Di-brominationKey Considerations
Bromine (Br₂) in polar solvents HighHighOften needs a catalyst and can be hard to manage, leading to large quantities of di- and poly-brominated products.[3][4]
N-Bromosuccinimide (NBS) ModerateModerateA versatile and frequently used reagent.[5][6] Selectivity can be enhanced by carefully managing reaction conditions.
Pyridinium Tribromide (PTB) MildLowA solid, stable source of bromine that is easier to handle than liquid bromine and often yields higher selectivity for mono-bromination due to its reduced reactivity.[7][8][9]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) HighModerate to HighA potent brominating agent that can be effective but may need careful optimization to prevent over-bromination.[10]

Q3: What are the most effective strategies to suppress di-bromination during the synthesis of mono-brominated pyridines?

To achieve high selectivity for mono-bromination, it is essential to control the reaction's stoichiometry and kinetics. Here are some effective strategies:

  • Control of Stoichiometry: Use a slight excess of pyridine compared to the brominating agent. This makes the brominating agent the limiting reagent, lowering the chance of a second bromination after the first one.[10]

  • Slow Addition of the Brominating Agent: Adding the brominating agent in small portions or with a syringe pump over a longer time helps keep the concentration of the reactive bromine low in the mixture. This encourages the reaction with the more plentiful pyridine over the newly created mono-brominated product.

  • Low Reaction Temperature: Performing the reaction at cooler temperatures (like 0 °C or even -20 °C) reduces the overall reaction speed.[3][11] This often has a greater impact on the second bromination, which usually needs more energy, thus improving the selectivity for the mono-brominated product.

  • Choice of Solvent: The solvent's polarity can affect the reactivity of both the brominating agent and the pyridine. Solvents like acetonitrile are often used.[6] It is frequently necessary to test different solvents to find the best conditions for a particular pyridine derivative.

Troubleshooting Guide

Issue: Significant formation of di-brominated impurities detected by GC-MS or HPLC. [12][13][14][15]

This is a frequent issue that can usually be fixed by systematically checking and adjusting the reaction parameters.

Workflow for Troubleshooting Di-bromination

G cluster_2 Desired Outcome Temperature Temperature ActivationEnergy Activation Energy Barrier Temperature->ActivationEnergy Influences Stoichiometry Stoichiometry (Pyridine:Brominating Agent) ReagentConcentration [Brominating Agent] Stoichiometry->ReagentConcentration Determines AdditionRate Addition Rate AdditionRate->ReagentConcentration Controls Solvent Solvent Solvent->ActivationEnergy Can Affect Selectivity Mono- vs. Di-bromination ActivationEnergy->Selectivity Governs ReagentConcentration->Selectivity Impacts MinimizedDibromination Minimized Di-bromination Selectivity->MinimizedDibromination

References

Technical Support Center: Workup & Purification of 3,5-Dibromo-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Dibromo-4-methylpyridin-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical post-reaction workup and purification stages. As drug development professionals and researchers, we understand that robust and reproducible workup procedures are paramount for ensuring high purity and yield, which directly impacts downstream applications. This guide is structured to address specific challenges encountered in the laboratory, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Section 1: The Standard Workup Workflow: A Conceptual Overview

The synthesis of this compound typically involves the electrophilic bromination of 2-Amino-4-methylpyridine using reagents like Bromine in fuming sulfuric acid or N-Bromosuccinimide (NBS) in a suitable solvent.[1][2][3] Regardless of the specific brominating agent, the workup procedure follows a common logical path designed to neutralize the reaction, isolate the crude product, and remove impurities.

The following diagram illustrates the typical sequence of operations during the workup phase.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase Reaction Completion of Bromination (Monitored by TLC/LC-MS) Quench Quenching (e.g., Pouring into ice-water) Reaction->Quench Neutralize Basification / Neutralization (e.g., Addition of NaOH / NaHCO₃) Quench->Neutralize Isolate Crude Product Isolation Neutralize->Isolate Wash Washing (Water, Organic Solvents) Isolate->Wash Dry Drying (Vacuum oven / Anhydrous Na₂SO₄) Wash->Dry Purify Final Purification Dry->Purify Recrystal Recrystallization Purify->Recrystal Chrom Column Chromatography Purify->Chrom

Caption: Generalized workflow for the workup and purification of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the workup procedure in a direct question-and-answer format.

Q1: My reaction is complete, but upon quenching and neutralization, the product appears as a dark, sticky oil or a gummy solid instead of a filterable precipitate. What's happening?

A1: This is a frequent issue that typically points to two main culprits: residual high-boiling point solvents or the formation of tarry impurities.

  • Possible Cause 1: Residual Solvent: If the reaction was conducted in a high-boiling, water-miscible solvent like Dimethylformamide (DMF), it can be challenging to remove during aqueous workup.[1] The solvent can trap the product, preventing its crystallization and leading to an oily consistency.

  • Solution 1:

    • Extensive Aqueous Washing: If your product is extracted into an organic layer, wash it multiple times with water or a saturated brine solution. A common rule of thumb is to use at least five washes, with each wash volume being double the volume of the DMF used.[1] Brine is particularly effective as it reduces the solubility of organic compounds in the aqueous phase.

    • Azeotropic Removal: For stubborn cases, after initial drying of the organic extract, add a solvent like toluene and concentrate the mixture on a rotary evaporator. DMF forms an azeotrope with toluene, which facilitates its removal at a lower temperature than DMF's boiling point.[1]

  • Possible Cause 2: Impurity Formation: Harsh reaction conditions, such as high temperatures or highly acidic media (e.g., fuming sulfuric acid), can cause degradation of the starting material or product, leading to polymeric or tarry byproducts.

  • Solution 2:

    • Trituration: After removing the solvent as much as possible, attempt to solidify the oil by trituration. This involves adding a small amount of a solvent in which the desired product is insoluble (or sparingly soluble) but the impurities are soluble. For a polar molecule like your product, a non-polar solvent like hexanes or diethyl ether is a good starting point. Stir the oil vigorously with the solvent. The product should solidify and can then be isolated by filtration.

    • Revisit Reaction Conditions: While this guide focuses on workup, this issue often signals a need to optimize the reaction itself. Consider lowering the reaction temperature or using a milder brominating agent to prevent byproduct formation.[1]

Q2: I'm experiencing very low yield. I suspect the product is being lost during the workup. Where should I look?

A2: Product loss during workup is common and can happen at several stages. The key is to understand the physical properties of your compound. This compound has both a basic amino group and lipophilic bromo groups, giving it some solubility in both acidic aqueous and organic phases.

  • Possible Cause 1: Incomplete Precipitation: After neutralization, your product may still have significant solubility in the aqueous mixture, especially if large volumes of water were used.

  • Solution 1:

    • "Salting Out": Before filtering, saturate the aqueous slurry with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules and promoting more complete precipitation.

    • Extraction of the Filtrate: Do not discard the aqueous filtrate immediately after collecting the solid. Perform a liquid-liquid extraction on the filtrate with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), to recover any dissolved product.[4][5]

  • Possible Cause 2: Emulsion Formation: During extraction, the presence of polar functionalities can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product at the interface.

  • Solution 2:

    • Break the Emulsion: Add a small amount of brine to the separatory funnel and swirl gently. If that fails, filtering the entire mixture through a pad of Celite® or glass wool can often break the emulsion.

Q3: My final product is contaminated with a significant amount of the mono-brominated intermediate (2-Amino-5-bromo-4-methylpyridine). How can I remove it?

A3: This indicates an incomplete reaction, but the workup and purification must be robust enough to handle this impurity. The di-brominated product is significantly less polar than the mono-brominated analogue. This difference in polarity is the key to their separation.

  • Solution 1: Column Chromatography: This is the most reliable method for separating compounds with different polarities.[5]

    • Stationary Phase: Use standard silica gel.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity by increasing the proportion of ethyl acetate. The desired, less polar di-bromo product will elute from the column before the more polar mono-bromo impurity.

  • Solution 2: Recrystallization: If the impurity is present in a smaller amount, a carefully chosen recrystallization may be effective. You will need a solvent system where the desired product has lower solubility than the impurity, especially at cooler temperatures. A mixture of solvents, like ethanol/water or ethyl acetate/hexane, could be effective. This requires experimental optimization.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is it critical to control the temperature (e.g., using an ice bath) when neutralizing the acidic reaction mixture with a strong base like NaOH?

A: The neutralization of a strong acid (like HBr or H₂SO₄) with a strong base (like NaOH) is a highly exothermic process. Without external cooling, the temperature of the mixture can rise dramatically. This can lead to several undesirable outcomes:

  • Product Degradation: The aromatic amine product can be sensitive to high temperatures, especially under strongly basic conditions, leading to decomposition and lower yields.

  • Side Reactions: Elevated temperatures can promote unwanted side reactions.

  • Safety Hazard: A rapid temperature increase can cause the solution to boil and splash, creating a significant safety risk. Therefore, slow, portion-wise addition of the base while vigorously stirring the mixture in an ice bath is essential for a safe and high-yielding procedure.[4]

Q: What is the best choice of solvent for extracting my product from the aqueous layer?

A: The ideal extraction solvent should have high solubility for your product, be immiscible with water, have a relatively low boiling point for easy removal, and be readily available.

SolventBoiling Point (°C)Density (g/mL)Pros & Cons
Ethyl Acetate (EtOAc) 77.10.902Pros: Good solvent for many organics, relatively low toxicity, easily evaporated. Cons: Can be partially soluble in water, susceptible to hydrolysis under strong acid/base.
Dichloromethane (DCM) 39.61.33Pros: Excellent solvent, immiscible with water, low boiling point. Cons: Higher density than water (bottom layer), potential health concerns.[6]
Diethyl Ether 34.60.713Pros: Good solvent, very low boiling point. Cons: Highly flammable, can form explosive peroxides upon storage.[4]

For this compound, Ethyl Acetate is often a good first choice due to its balance of effectiveness and safety. DCM is also highly effective but requires careful handling.

Q: Can I skip column chromatography if my product precipitates cleanly from the workup?

A: It depends entirely on the required purity for your next step. While direct precipitation can yield a product of >90-95% purity in some cases, it will likely still contain trace impurities.

  • For initial research or as a crude intermediate: If the next reaction is tolerant of minor impurities, a simple wash of the filtered solid with cold water followed by a wash with a solvent like cold acetonitrile to remove colored impurities might be sufficient.[1]

  • For drug development, final compounds, or sensitive downstream reactions: Purity is paramount. In these cases, column chromatography or at least a thorough recrystallization is almost always mandatory to ensure all byproducts and unreacted materials are removed.[7]

Section 4: Key Mechanistic Considerations in Workup

Understanding the potential side reactions during the synthesis is crucial for designing an effective purification strategy. The primary challenge in this synthesis is controlling the degree of bromination.

Side_Reactions SM 2-Amino-4-methylpyridine (Starting Material) Mono Mono-bromo Intermediate (e.g., 2-Amino-5-bromo-4-methylpyridine) SM->Mono + [Br+] Di This compound (Desired Product) Mono->Di + [Br+] Tri Tri-bromo Byproduct (Potential Impurity) Di->Tri + [Br+] (Excess/High Temp)

Caption: Potential bromination pathways. The workup must separate the desired di-bromo product from both under-brominated (mono) and over-brominated (tri) species.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 3,5-Dibromo-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dibromo-4-methylpyridin-2-amine, a crucial building block in various pharmaceutical syntheses. Beyond a mere recitation of steps, this document delves into the rationale behind the methodological choices and presents a comparative analysis with alternative techniques, supported by illustrative experimental data. Our aim is to equip you with a robust, self-validating analytical framework that ensures the integrity of your research and development endeavors.

The Analytical Challenge: Purity of a Substituted Pyridine

This compound is a heterocyclic aromatic amine. The presence of the basic amine group and the pyridine nitrogen, coupled with the hydrophobic bromine and methyl substituents, presents a unique set of physicochemical properties that must be considered for developing a specific and reliable analytical method. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. A well-designed purity method must be able to separate the main compound from all these potential impurities.

Recommended Method: Reversed-Phase HPLC with UV Detection

Based on the molecular structure and physicochemical properties of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended approach for purity analysis. The non-polar nature imparted by the two bromine atoms and the methyl group makes it well-suited for retention on a non-polar stationary phase like C18.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which will provide good retention for the relatively non-polar analyte. A column with a 5 µm particle size and dimensions of 250 mm x 4.6 mm is a good starting point for achieving a balance between resolution and analysis time.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities.

    • Aqueous Phase (Solvent A): 0.1% Formic acid in water. The acidic mobile phase will protonate the basic amine and pyridine nitrogen, leading to better peak shape and retention control. The pKa of 2-aminopyridine is approximately 6.82, and while the dibromo-substitution will affect this, an acidic pH will ensure consistent protonation.[1][2]

    • Organic Phase (Solvent B): Acetonitrile. Acetonitrile is chosen for its low UV cutoff and good elution strength for a broad range of compounds.

  • Detection: A UV detector is selected due to the presence of the pyridine ring, which is a strong chromophore. Based on the UV spectra of pyridine and its derivatives, a detection wavelength in the range of 254-280 nm is expected to provide good sensitivity.[3][4] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

Experimental Workflow for HPLC Purity Analysis

HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution (1 mg/mL in Diluent) filter_solutions Filter through 0.45 µm Syringe Filter prep_standard->filter_solutions prep_sample Prepare Sample Solution (1 mg/mL in Diluent) prep_sample->filter_solutions injection Inject 10 µL of Sample/Standard filter_solutions->injection hplc_system HPLC System with Quaternary Pump, Autosampler, Column Oven, PDA Detector column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm) mobile_phase Mobile Phase Gradient: A: 0.1% Formic Acid in Water B: Acetonitrile acquire_data Acquire Chromatograms at 254 nm injection->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Detailed HPLC Protocol
ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Solvent A: 0.1% Formic acid in WaterSolvent B: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min) | % Solvent A | % Solvent B--- | --- | ---0 | 90 | 1020 | 10 | 9025 | 10 | 9026 | 90 | 1030 | 90 | 10
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the maximum absorption wavelength determined by PDA)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Standard Preparation Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 1 mg/mL.
Sample Preparation Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Comparative Analysis with Alternative Techniques

While HPLC is the recommended method, it is beneficial to understand its performance in the context of other analytical techniques. This comparison provides a rationale for method selection and can be valuable for orthogonal testing strategies.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more advanced form of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures.[5]

  • Advantages: Faster analysis times, improved resolution, and enhanced sensitivity.[5]

  • Disadvantages: Higher initial instrument cost and potentially more complex method transfer from standard HPLC.

  • Applicability: For high-throughput screening or the analysis of very complex samples with many closely eluting impurities, UHPLC would be a superior choice.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6]

  • Advantages: High separation efficiency for volatile compounds and the availability of highly sensitive detectors like the Flame Ionization Detector (FID) and Mass Spectrometer (MS).

  • Disadvantages: Requires the analyte to be volatile and thermally stable. This compound has a relatively high boiling point and the presence of the polar amine group may lead to peak tailing on standard GC columns without derivatization.

  • Applicability: GC could be a viable alternative, particularly for identifying and quantifying volatile impurities. However, the need for high inlet temperatures may risk thermal degradation of the analyte.

Logical Relationship of Analytical Methods

Analytical Method Comparison cluster_topic Purity Analysis of this compound cluster_methods Analytical Techniques topic_node Objective: Accurate Purity Determination hplc HPLC-UV (Recommended) topic_node->hplc Primary Choice uhplc UHPLC-UV (High-Throughput Alternative) topic_node->uhplc Alternative for Speed/Resolution gc GC-FID/MS (Volatile Impurities) topic_node->gc Orthogonal/Specific Impurities

Caption: Logical relationship and applicability of different analytical techniques for the purity analysis of this compound.

Performance Comparison Data (Hypothetical)

The following table presents hypothetical, yet realistic, performance data for the three analytical techniques in the context of analyzing this compound purity.

ParameterHPLC-UVUHPLC-UVGC-FID
Resolution (Rs) > 2.0 for critical peak pairs> 2.5 for critical peak pairsVariable, potential peak tailing
Sensitivity (LOD) ~0.01%~0.005%~0.02%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (% RSD) < 1.0%< 0.5%< 2.0%
Analysis Time ~30 minutes~10 minutes~25 minutes
Sample Throughput ModerateHighModerate
Robustness HighModerateModerate

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[7][8][9][10][11][12]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) and by spiking the sample with known impurities.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50% to 150% of the target concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different concentration levels). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, and/or on different instruments. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

Conclusion

The reversed-phase HPLC method detailed in this guide provides a robust, reliable, and specific protocol for the purity analysis of this compound. The rationale behind each experimental parameter has been explained to provide a deeper understanding of the method's principles. The comparative analysis with UHPLC and GC highlights the strengths and weaknesses of each technique, reinforcing the choice of HPLC for routine quality control while offering alternatives for specific analytical challenges. By following the outlined protocol and adhering to the principles of method validation, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data, which is paramount for the advancement of pharmaceutical sciences.

References

A Senior Application Scientist's Guide to Interpreting NMR Spectra of Brominated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Isomer Differentiation

In the landscape of pharmaceutical and materials science, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of innovation and safety. Brominated pyridines are pivotal building blocks in organic synthesis, serving as precursors to a multitude of bioactive compounds. The constitutional isomerism of these compounds—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—presents a fundamental analytical challenge. While they share the same molecular formula, the seemingly subtle shift in the bromine substituent's position dramatically alters their chemical and electronic properties. Consequently, their reactivity, biological activity, and ultimate utility in drug development can vary profoundly.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for unequivocally distinguishing these isomers. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of the three primary brominated pyridine isomers. Moving beyond a simple recitation of data, we will dissect the underlying principles governing the observed chemical shifts and coupling patterns, empowering you to interpret complex spectra with confidence and precision.

The Foundational Principles: Electronic Effects on the Pyridine Ring

The NMR spectrum of any substituted pyridine is a direct reflection of its electronic landscape. The parent pyridine molecule itself exhibits a distinct electronic distribution. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions.[1][2] This deshielding effect results in the α-protons appearing at the most downfield chemical shift (around 8.5-8.6 ppm), followed by the γ-proton, and then the β-protons (around 7.2-7.4 ppm).[2]

Introducing a bromine substituent further perturbs this environment. Bromine exerts two primary electronic effects:

  • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density through the sigma bonds. This is a distance-dependent effect, most strongly influencing the ipso-carbon (the carbon directly attached to the bromine) and adjacent atoms.[3][4]

  • Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This effect increases electron density, primarily at the ortho and para positions relative to the substituent.

The interplay of these effects, dictated by the bromine's position, is the key to differentiating the isomers via NMR.

Comparative Spectral Analysis of Brominated Pyridine Isomers

2-Bromopyridine: The Influence of Proximity to Nitrogen

The structure of 2-bromopyridine places the bromine atom adjacent to the ring's nitrogen, leading to a unique spectral signature.

¹H NMR Spectrum Analysis: The spectrum of 2-bromopyridine displays four distinct signals in the aromatic region, corresponding to the four ring protons.[5][6]

  • H6 (ortho to N): This proton is the most downfield, typically appearing around 8.3-8.4 ppm.[6] Its proximity to the electronegative nitrogen atom results in significant deshielding. It appears as a doublet of doublets (or a multiplet) due to coupling with H5 (ortho coupling, ³J) and H4 (meta coupling, ⁴J).

  • H4 (para to N): This proton experiences the combined deshielding effects of the nitrogen and the inductive effect of the bromine. It is typically found around 7.5-7.6 ppm and appears as a triplet of doublets (or multiplet).[6]

  • H5 (meta to N): Found around 7.2-7.3 ppm, this proton is coupled to H6 and H4.[6]

  • H3 (ortho to Br): This proton is adjacent to the bromine atom and typically appears around 7.4-7.5 ppm.[6]

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum shows five signals.

  • C2 (ipso-C): The carbon directly bonded to bromine is significantly deshielded and appears around 142.4 ppm.[6]

  • C6: This carbon, adjacent to the nitrogen, is the most downfield carbon signal, typically around 150.3 ppm.[6]

  • The remaining carbons (C3, C4, C5) appear in the 120-140 ppm range.[6][7]

3-Bromopyridine: An Asymmetrical Profile

With the bromine at a meta position relative to the nitrogen, 3-bromopyridine presents a more complex and asymmetric ¹H NMR spectrum.

¹H NMR Spectrum Analysis: All four protons are chemically distinct, giving rise to four separate signals.[8]

  • H2 & H6 (ortho to N): These are the most downfield protons. H2, being ortho to both the nitrogen and the bromine, is often the most deshielded, appearing around 8.68 ppm.[8] H6, ortho to nitrogen but meta to bromine, appears slightly upfield of H2, around 8.52 ppm.[8] Both signals are typically complex multiplets.

  • H4 (para to N): This proton is found around 7.80 ppm.[8]

  • H5 (meta to N): This is the most upfield proton, appearing around 7.19 ppm.[8]

The coupling patterns are intricate, with observable ortho, meta, and sometimes para couplings, making this isomer's spectrum particularly informative.[9]

¹³C NMR Spectrum Analysis: Five distinct signals are observed.

  • C3 (ipso-C): The carbon attached to bromine is found around 120 ppm.

  • C2 & C6: The carbons adjacent to the nitrogen are the most downfield, appearing around 150 ppm and 148 ppm, respectively.

  • C4 and C5 resonate at intermediate chemical shifts.

4-Bromopyridine: The Signature of Symmetry

The C₂ symmetry of 4-bromopyridine simplifies its NMR spectra significantly, providing a clear diagnostic fingerprint.

¹H NMR Spectrum Analysis: Due to the plane of symmetry passing through C4 and the nitrogen atom, there are only two chemically distinct types of protons.

  • H2 & H6 (ortho to N): These protons are equivalent and appear as a single signal, typically a doublet, around 8.5-8.7 ppm.[10][11]

  • H3 & H5 (meta to N): These protons are also equivalent and appear as another doublet further upfield, around 7.5-7.7 ppm.[10]

This simple "two-doublet" pattern is a hallmark of 4-substituted pyridines.

¹³C NMR Spectrum Analysis: The symmetry results in only three signals in the ¹³C NMR spectrum.

  • C4 (ipso-C): The carbon bearing the bromine atom.

  • C2 & C6: An equivalent pair of carbons adjacent to the nitrogen.

  • C3 & C5: An equivalent pair of carbons meta to the nitrogen.

Summary of Diagnostic NMR Data

The following tables summarize the key ¹H and ¹³C NMR data for the unambiguous identification of each isomer.

Table 1: Comparative ¹H and ¹³C Chemical Shifts (δ, ppm) for Brominated Pyridine Isomers

IsomerPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-Bromopyridine H3~7.45C2: ~142.4
H4~7.55C3: ~128.4
H5~7.24C4: ~138.6
H6~8.35C5: ~122.8
C6: ~150.3
3-Bromopyridine H2~8.68C2: ~150.7
H4~7.80C3: ~120.5
H5~7.19C4: ~139.7
H6~8.52C5: ~124.1
C6: ~148.2
4-Bromopyridine H2, H6~8.65C2, C6: ~151.0
H3, H5~7.60C3, C5: ~127.0
C4: ~132.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources.[5][6][8][10]

A Validated Experimental Protocol for NMR Data Acquisition

To ensure reproducible and high-quality data, adherence to a standardized protocol is essential.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the brominated pyridine isomer.

    • Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12] Chloroform-d (CDCl₃) is a common choice for routine analysis.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • Spectrometer Setup (400 MHz Example):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical solvent peak linewidths.[12]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[13]

    • Spectral Width: Set a range appropriate for aromatic compounds, typically -2 to 12 ppm.[13]

    • Acquisition Time: 3-4 seconds.[13]

    • Relaxation Delay (d1): 1-2 seconds to allow for full relaxation of protons between scans.[13]

    • Number of Scans: 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[13]

    • Temperature: 298 K.[13]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Employ a standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker systems).[13]

    • Spectral Width: A range of 0-160 ppm is typically sufficient for pyridines.[12]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): ~2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Logical Workflow for Isomer Identification

For a systematic approach to identifying an unknown brominated pyridine isomer, the following workflow can be employed. This process uses the unique features of each spectrum as decision points.

G start Acquire ¹H NMR Spectrum count_signals Count Number of Aromatic Signals start->count_signals two_signals Two Signals (Doublets)? count_signals->two_signals four_signals Four Signals? two_signals->four_signals No isomer_4 Identify as 4-Bromopyridine two_signals->isomer_4 Yes analyze_shifts Analyze Chemical Shifts four_signals->analyze_shifts Yes confirm_c13 Confirm with ¹³C NMR (3 signals vs. 5 signals) isomer_4->confirm_c13 h6_downfield One Proton > 8.3 ppm? analyze_shifts->h6_downfield isomer_2 Identify as 2-Bromopyridine h6_downfield->isomer_2 Yes isomer_3 Identify as 3-Bromopyridine h6_downfield->isomer_3 No (Two Protons > 8.5 ppm) isomer_2->confirm_c13 isomer_3->confirm_c13 end Structure Confirmed confirm_c13->end

Caption: A logical workflow for identifying brominated pyridine isomers using NMR spectroscopy.

Visualizing Spin-Spin Coupling

The coupling patterns are crucial for assignment. For instance, in 3-bromopyridine, the relationships between protons create a distinct splitting tree.

Caption: Spin-spin coupling network in 3-bromopyridine, illustrating ortho, meta, and para relationships.

Conclusion

The differentiation of 2-, 3-, and 4-bromopyridine is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. The key distinguishing features arise from the unique electronic environment created by the bromine substituent at each position, which manifests as predictable and distinct patterns in chemical shifts, signal multiplicities, and the number of unique resonances. The symmetry of 4-bromopyridine provides the most straightforward identification with its characteristic two-doublet ¹H spectrum and three-signal ¹³C spectrum. In contrast, the less symmetrical 2- and 3-isomers are distinguished by the specific downfield shifts of protons adjacent to the nitrogen atom. By leveraging the principles and data outlined in this guide, researchers can confidently assign the correct isomeric structure, ensuring the integrity and success of their synthetic and developmental endeavors.

References

A Comparative Guide to the Efficacy of 3,5-Dihalo-2-Aminopyridine Derivatives as Kinase Inhibitors: A Focus on the 3,5-Dibromo-4-methylpyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic design. The pyridine scaffold is a well-established pharmacophore in this arena, prized for its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][2] This guide provides an in-depth technical comparison of the 3,5-dihalo-2-aminopyridine core, a promising but underexplored scaffold, with a specific focus on the potential of 3,5-Dibromo-4-methylpyridin-2-amine derivatives. Drawing upon experimental data from closely related analogs, we will explore the structure-activity relationships (SAR), present detailed experimental protocols, and offer a forward-looking perspective on the utility of this chemical series in developing next-generation kinase inhibitors.

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. The 2-aminopyridine moiety is a recurring motif in many successful kinase inhibitors, serving as a robust anchor within the active site.[3] The strategic placement of halogen atoms, such as bromine, at the 3 and 5 positions of the pyridine ring offers a unique opportunity for vectoral diversity and modulation of electronic properties, making the this compound scaffold a compelling starting point for inhibitor design.

The Kinase Signaling Cascade: A Target for Intervention

Protein kinases orchestrate a complex network of signaling pathways that govern cell growth, proliferation, differentiation, and survival. A simplified representation of a typical kinase signaling cascade is depicted below. Small molecule inhibitors are designed to interrupt this cascade by blocking the kinase's ability to phosphorylate its downstream substrates.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Binding Kinase_1 Upstream Kinase Receptor->Kinase_1 Activation Kinase_2 Target Kinase Kinase_1->Kinase_2 Phosphorylation Substrate_P Phosphorylated Substrate Kinase_2->Substrate_P Phosphorylation Inhibitor 3,5-Dibromo-4-methyl- pyridin-2-amine Derivative Inhibitor->Kinase_2 Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate_P->Cellular_Response

Caption: A generalized kinase signaling pathway and the point of therapeutic intervention.

Comparative Analysis of 3,5-Diaryl-2-Aminopyridine Derivatives as ALK2 Inhibitors

While direct efficacy data for derivatives of this compound is not extensively published, a study on a series of 3,5-diaryl-2-aminopyridine inhibitors of Activin receptor-like kinase 2 (ALK2) provides a powerful surrogate for understanding the potential of this scaffold.[4] ALK2 is a BMP type I receptor kinase implicated in diseases like fibrodysplasia ossificans progressiva (FOP).[4] The synthesis of these inhibitors began with 2-amino-5-bromo-3-iodopyridine, a close structural analog to our topic scaffold, highlighting the synthetic tractability and potential for diversification of the 3,5-dihalo-2-aminopyridine core.[4]

Structure-Activity Relationship (SAR)

The study demonstrates that the 3,5-disubstituted-2-aminopyridine core can be systematically modified to enhance potency and selectivity. The general structure and key SAR insights are summarized below.

Caption: Key structure-activity relationships for the 3,5-diaryl-2-aminopyridine scaffold.

The key takeaway is that the di-halogenated 2-aminopyridine starting material is amenable to sequential, site-selective Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups at both the C3 and C5 positions.[4] This synthetic flexibility is crucial for exploring the chemical space around the scaffold to optimize interactions within the kinase ATP-binding pocket.

Quantitative Data: ALK2 Inhibition

The inhibitory activities of representative compounds from the 3,5-diaryl-2-aminopyridine series against ALK2 are summarized in the table below. This data provides a benchmark for the potential potency that could be achieved with derivatives of this compound.

Compound IDR1 (at C3)R2 (at C5)ALK2 IC50 (nM)
K02288 3,4,5-Trimethoxyphenyl4-Quinolinyl1.1
10 (LDN-214117) 3,4,5-Trimethoxyphenyl2-Methyl-4-pyridinyl3.6
31 5-Quinolinyl4-Quinolinyl1.3

Data extracted from Mohedas et al., J. Med. Chem. 2014, 57, 15, 6375–6387.[4]

These nanomolar potencies underscore the high potential of the 3,5-disubstituted-2-aminopyridine scaffold. The 4-methyl group in the this compound core could provide an additional vector for modification or influence the conformational presentation of the inhibitor within the binding site.

Experimental Protocols

To aid researchers in the exploration of this scaffold, we provide detailed, self-validating experimental protocols for the synthesis of 3,5-diaryl-2-aminopyridine derivatives and for in vitro kinase inhibition assays.

Workflow for Kinase Inhibitor Discovery and Evaluation

The process of identifying and characterizing novel kinase inhibitors follows a logical progression from synthesis to biochemical and cell-based assays.

Workflow_Diagram Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Anti-proliferative) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the discovery and evaluation of novel kinase inhibitors.

Protocol 1: Synthesis of 3,5-Diaryl-2-aminopyridine Derivatives via Sequential Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of ALK2 inhibitors and can be applied to this compound.[4]

  • First Suzuki Coupling (at C3):

    • To a solution of 2-amino-5-bromo-3-iodopyridine (1.0 equiv) in a suitable solvent (e.g., dioxane/water mixture) are added the first arylboronic acid (1.1 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

    • The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

    • A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added, and the reaction mixture is heated to reflux (e.g., 90-100 °C) under an inert atmosphere.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the 2-amino-5-bromo-3-arylpyridine intermediate.

  • Second Suzuki Coupling (at C5):

    • The purified 2-amino-5-bromo-3-arylpyridine intermediate (1.0 equiv) is subjected to a second Suzuki coupling reaction with the second arylboronic acid (1.1 equiv) following the same procedure as in step 1.

    • After purification by column chromatography, the final 3,5-diaryl-2-aminopyridine product is obtained and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions in DMSO to create a range of concentrations.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the kinase and its specific substrate peptide in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer at a concentration close to the Kₘ of the kinase.

  • Assay Procedure:

    • In a white, opaque 384-well plate, add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 2-aminopyridine scaffold remains a highly privileged structure in the design of potent and selective kinase inhibitors. While direct experimental data on the efficacy of this compound derivatives is currently limited in the public domain, the strong inhibitory activity observed for the closely related 3,5-diaryl-2-aminopyridine ALK2 inhibitors provides a compelling rationale for the exploration of this scaffold.[4] The synthetic tractability, allowing for systematic diversification at the C3 and C5 positions via robust cross-coupling chemistry, makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of kinases.

Future research should focus on the synthesis and screening of a focused library of this compound derivatives against a panel of cancer-relevant kinases. The insights gained from the SAR of ALK2 inhibitors suggest that the introduction of various aryl and heteroaryl moieties at the bromine positions is a promising strategy. The 4-methyl group may also be a point for further modification to explore additional binding interactions. By leveraging the established protocols for synthesis and in vitro screening, the therapeutic potential of this underexplored scaffold can be systematically evaluated, potentially leading to the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

Alternative reagents to 3,5-Dibromo-4-methylpyridin-2-amine in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Strategic Alternatives for 3,5-Dibromo-4-methylpyridin-2-amine in Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of bioactive agents.[1] Its ability to engage in critical hydrogen bonding interactions, often acting as a bioisostere for guanidinium groups or other key recognition motifs, makes it an invaluable component in designing targeted therapeutics. Within this class, This compound has emerged as a particularly versatile and powerful building block. The strategic placement of two bromine atoms provides dual reactive handles for diversification through cross-coupling chemistry, while the 2-amino group offers a nucleophilic site for further modification or direct interaction with biological targets.[2][3]

However, reliance on a single building block, no matter how versatile, can impose limitations on a drug discovery program. Challenges related to synthetic tractability, cost, intellectual property, and the fine-tuning of physicochemical properties often necessitate the exploration of strategic alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, moving beyond a simple one-to-one replacement. We will explore alternative building blocks, bioisosteric scaffolds, and modern synthetic strategies that bypass the need for pre-functionalized reagents altogether. Our analysis is grounded in experimental data and established chemical principles to empower researchers to make informed, strategic decisions in their synthetic and medicinal chemistry campaigns.

Section 1: The Benchmark Profile of this compound

To effectively evaluate alternatives, we must first establish a baseline understanding of the benchmark reagent's properties and synthetic utility. This compound offers a unique combination of features that have cemented its role in discovery chemistry.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₆Br₂N₂[4]
Molecular Weight265.93 g/mol [4]
XLogP3-AA2.3[4]
H-Bond Donor Count1[4]
H-Bond Acceptor Count2[4]

The two bromine atoms significantly increase the molecule's lipophilicity and provide well-defined vectors for diversification. The primary amine at the C2 position is a key site for engaging in hydrogen bond interactions with protein targets and serves as a handle for further synthetic elaboration.[2]

Core Reactivity & Synthetic Utility:

The primary value of this reagent lies in the differential reactivity of its functional groups. The bromine atoms are prime candidates for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or used to construct fused heterocyclic systems.

G cluster_0 C-Br Bond Reactions (Cross-Coupling) cluster_1 C-NH₂ Bond Reactions main This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂) main->suzuki Pd Cat. buchwald Buchwald-Hartwig (R₂NH) main->buchwald Pd Cat. sonogashira Sonogashira (Alkyne) main->sonogashira Pd/Cu Cat. acylation Acylation / Sulfonylation main->acylation condensation Condensation / Cyclization main->condensation prod1 5-Aryl-3-bromo Derivative suzuki->prod1 prod2 3,5-Diaryl Derivative suzuki->prod2 prod3 N-Functionalized Derivative acylation->prod3 prod4 Fused Heterocycles (e.g., Imidazopyridines) condensation->prod4 prod1->suzuki Sequential Coupling

Figure 1: Key synthetic transformations of this compound.

While highly useful, potential drawbacks include the high molecular weight contribution from two bromine atoms and the possibility of catalyst inhibition by the 2-amino group in certain cross-coupling reactions, sometimes necessitating a protection-deprotection sequence.[5]

Section 2: A Guide to Strategic Alternatives

The choice of an alternative is driven by the specific goals of the project, whether it's exploring new chemical space, improving physicochemical properties, or streamlining a synthetic route.

Category A: Alternative Halogenated 2-Aminopyridine Building Blocks

A direct alternative involves modifying the substituents on the same 2-aminopyridine core. This allows for fine-tuning of reactivity and properties while maintaining the core pharmacophore.

1. Isomeric Positioning (e.g., 2-Amino-5-bromo-4-methylpyridine): The position of the halogen dramatically impacts reactivity. The C5-position is generally more reactive in Pd-catalyzed couplings than the C3-position due to reduced steric hindrance and more favorable electronics.[5]

2. Halogen Exchange (Br vs. Cl vs. I): The identity of the halogen influences the ease of oxidative addition to the palladium catalyst (I > Br > Cl). While iodo-pyridines are highly reactive, they are often more expensive and less stable. Chloro-pyridines are cost-effective but may require more forcing conditions or specialized catalyst systems.

Comparative Data on Reactivity in Suzuki-Miyaura Coupling:

ReagentRelative ReactivityTypical Catalyst LoadingKey Considerations
2-Amino-5-iodo -4-methylpyridineHighestLow (1-2 mol%)Higher cost, potential instability.
2-Amino-5-bromo -4-methylpyridineHighModerate (2-5 mol%)Good balance of reactivity and stability.[6]
2-Amino-5-chloro -4-methylpyridineModerateHigher (5-10 mol%)Requires more active catalysts (e.g., with Buchwald ligands); cost-effective.[7]
Category B: Bioisosteric Scaffolds

Bioisosterism is a powerful strategy in drug design to modulate activity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties by replacing a functional group or scaffold with another that has similar physical or chemical properties.[8][9]

Rationale for Bioisosteric Replacement:

  • Modulate pKa: Replacing the pyridine nitrogen can alter the basicity, impacting solubility and off-target activity (e.g., hERG).

  • Improve Metabolic Stability: Introducing or moving heteroatoms can block sites of metabolism.[9]

  • Enhance Solubility: Strategic placement of H-bond donors/acceptors can improve aqueous solubility.

  • Navigate IP Space: Creating novel chemical matter.

G cluster_0 Alternative Scaffolds main 2-Aminopyridine Scaffold p1 Aminopyrimidine main->p1 Modulates pKa, adds H-bond acceptor p2 Aminopyrazine main->p2 Lowers pKa significantly p3 Indazole main->p3 Reduces basicity, alters H-bond vector p4 Aminothiazole main->p4 Different ring electronics

Figure 2: Bioisosteric alternatives to the 2-aminopyridine scaffold.

Comparative Physicochemical Properties of Scaffolds:

ScaffoldTypical pKa (conjugate acid)Key Features
2-Aminopyridine~6.8Strong H-bond donor/acceptor.[1]
2-Aminopyrimidine~3.5Lower basicity, additional H-bond acceptor.
2-Aminopyrazine~0.5Significantly reduced basicity.
3-Aminoindazole~1.5Fused ring system, planar, weak base.
Category C: Modern Synthetic Strategies - Late-Stage Functionalization (LSF)

A paradigm shift from traditional synthesis involves carrying a simple, unfunctionalized pyridine core through multiple steps and only introducing functionality at a late stage.[10][11] This approach, primarily using C-H activation, offers a powerful alternative to relying on pre-brominated building blocks.

Advantages of LSF:

  • Efficiency: Avoids carrying sensitive functional groups through long sequences.

  • Divergence: Allows for rapid generation of analogues from a common, complex intermediate.[12]

  • Access to Novelty: Enables functionalization at positions that are difficult to access via classical methods.[13]

Transition metal-catalyzed C-H activation can directly couple aryl groups, alkyl groups, and other functionalities to the pyridine ring, often with high regioselectivity controlled by directing groups or the inherent electronics of the ring.[14][15][16]

G cluster_0 Traditional Synthesis cluster_1 Late-Stage Functionalization (LSF) A1 Simple Pyridine A2 Bromination A1->A2 A3 Amination A2->A3 A4 Benchmark Reagent A3->A4 A5 Cross-Coupling A4->A5 A6 Final Product A5->A6 B1 Simple Pyridine B2 Build Core Scaffold B1->B2 B3 Complex Intermediate B2->B3 B4 C-H Activation / Arylation B3->B4 B5 Final Product B4->B5

Figure 3: Comparison of traditional vs. late-stage functionalization workflows.

Section 3: Validated Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. Below are representative, detailed procedures for key transformations discussed in this guide.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-4-methylpyridine

This protocol provides a standard method for introducing an aryl group at the C5 position.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[6]

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-aryl-4-methylpyridine derivative.

Protocol 2: Late-Stage C-H Arylation of a 2-Aminopyridine Derivative

This protocol, adapted from literature on pyridine C-H functionalization, illustrates an LSF approach that avoids a brominated intermediate.[15]

Materials:

  • 2-Amino-4-methylpyridine (1.0 eq)

  • Aryl Iodide (1.5 eq)

  • Pd(OAc)₂ (0.1 eq)

  • Pivalic Acid (PivOH) (0.5 eq)

  • K₂CO₃ (2.5 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • In an oven-dried reaction vessel, combine 2-amino-4-methylpyridine, the aryl iodide, Pd(OAc)₂, pivalic acid, and K₂CO₃.

  • Seal the vessel and purge with an inert atmosphere.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C for 18-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue via flash chromatography to isolate the C-H arylated product. Note: Regioisomeric mixtures are possible and require careful characterization.

Conclusion: A Framework for Strategic Selection

This compound is and will remain a highly valuable reagent in drug discovery. However, a forward-looking medicinal chemistry program must be equipped with a diverse toolkit. The choice of reagent or strategy is not a matter of "better" or "worse," but of strategic fit for the task at hand.

  • For initial SAR exploration around a validated 2-aminopyridine core, alternative halogenated building blocks offer a reliable and predictable way to tune reactivity and introduce diversity.

  • When facing challenges with ADME properties like high lipophilicity, low solubility, or metabolic instability, exploring bioisosteric scaffolds is a critical lead optimization strategy.

  • For programs focused on synthetic efficiency and the rapid diversification of complex molecular cores, embracing late-stage functionalization via C-H activation provides a powerful and modern alternative to traditional, linear syntheses.

By understanding the comparative strengths and weaknesses of each approach, researchers can navigate the complex landscape of chemical synthesis with greater precision, creativity, and efficiency, ultimately accelerating the journey from hit to clinical candidate.

References

The Ascendant Therapeutic Potential of Brominated Aminopyridines: A Comparative Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives forming the basis of numerous FDA-approved drugs.[1] The strategic introduction of bromine atoms and amino groups to the pyridine ring creates a versatile chemical intermediate, ripe for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from brominated aminopyridines, with a particular focus on the anticancer and antimicrobial potential of derivatives synthesized from 2-amino-5-bromo-4-methylpyridine, a close structural isomer of 3,5-Dibromo-4-methylpyridin-2-amine. Through an objective lens, we will explore experimental data, delve into mechanisms of action, and provide detailed protocols to empower researchers in the field of drug discovery.

Anticancer Activity: A Tale of Two Mechanisms

Derivatives of brominated aminopyridines have emerged as promising candidates in oncology, primarily through their action as kinase inhibitors. For the purpose of this guide, we will focus on pyrimido[4,5-d]pyrimidine derivatives, which can be synthesized from 2-amino-5-bromo-4-methylpyridine, and compare their performance with established anticancer agents, Sorafenib and Vorinostat.

Comparative Efficacy of Pyrimido[4,5-d]pyrimidine Derivatives and Standard Anticancer Drugs

The in vitro cytotoxic and inhibitory activities of pyrimido[4,5-d]pyrimidine derivatives have been evaluated against various cancer cell lines and kinases. The following tables summarize their performance in comparison to Sorafenib, a multi-kinase inhibitor, and Vorinostat, a histone deacetylase (HDAC) inhibitor.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrimido[4,5-d]pyrimidine Derivative 7f Non-small cell lung cancer (HOP-92)Cell death at 10 µM[2]
Pyrimido[4,5-d]pyrimidine Derivative 7e Renal cancer (RXF 393)Cell death at 10 µM[2]
Sorafenib Hepatocellular carcinoma (HepG2)5.93 - 8.51[1]
Sorafenib Hepatocellular carcinoma (Huh7)7.11 - 17.11[1]
Vorinostat Cutaneous T-cell lymphomaFDA-approved[3][4]
Compound/DrugTarget KinaseIC50 (nM)Reference
Pyrimido[4,5-d]pyrimidine Derivative 7f CDK250[2]
Pyrimido[4,5-d]pyrimidine Derivative 7e CDK2250[2]
Pyrimido[4,5-d]pyrimidine Derivative 17 BTK1.2[5]
Pyrimido[4,5-d]pyrimidine Derivative 18 BTK0.8[5]
Sorafenib Raf-16
Sorafenib B-Raf22
Sorafenib VEGFR-290[6]
Sorafenib PDGFR-β57[6]
Mechanism of Action: Kinase Inhibition vs. Histone Deacetylase Inhibition

The anticancer activity of pyrimido[4,5-d]pyrimidine derivatives stems from their ability to inhibit cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK).[2][5] CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is effective in treating B-cell malignancies.[5]

In contrast, Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases involved in angiogenesis (VEGFR, PDGFR) and tumor cell proliferation (RAF kinases).[6][7] Vorinostat, on the other hand, inhibits histone deacetylases (HDACs), leading to the accumulation of acetylated histones and other proteins. This results in changes in gene expression that can induce cell differentiation, cell cycle arrest, and apoptosis.[3][4][8]

Signaling Pathway: CDK Inhibition by Pyrimido[4,5-d]pyrimidine Derivatives

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Regulation G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE Cell_Cycle_Arrest Cell Cycle Arrest at G1/S CyclinE CyclinE CyclinE->CDK2_CyclinE CDK2_CyclinE->S Promotes G1/S Transition Pyrimido_Derivative Pyrimido[4,5-d]pyrimidine Derivative Pyrimido_Derivative->CDK2 Inhibits

Caption: CDK Inhibition by Pyrimido[4,5-d]pyrimidine Derivatives.

Experimental Protocol: In Vitro CDK2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme complex

  • Histone H1 as a substrate

  • Test compounds (e.g., pyrimido[4,5-d]pyrimidine derivatives)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, Histone H1, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant CDK2/Cyclin E enzyme to each well to initiate the reaction.

  • Initiation of Phosphorylation: Add [γ-³²P]ATP to each well to start the phosphorylation of Histone H1.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into Histone H1 using a scintillation counter.

  • IC50 Determination: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

Antimicrobial Activity: A Nascent Field with Promise

While the anticancer properties of brominated aminopyridine derivatives are more extensively studied, their potential as antimicrobial agents is an emerging area of interest. The structural features that make them effective kinase inhibitors, such as their ability to interact with ATP-binding sites, could also be leveraged to target essential enzymes in microbial pathogens.

Comparative Efficacy of Aminopyridine Derivatives

The antimicrobial activity of aminopyridine derivatives has been demonstrated against a range of bacterial and fungal strains. The table below presents the Minimum Inhibitory Concentration (MIC) values for a representative 2-amino-3-cyanopyridine derivative.

CompoundMicroorganismMIC (µg/mL)Reference
2-amino-3-cyanopyridine derivative 2c Staphylococcus aureus0.039[11]
2-amino-3-cyanopyridine derivative 2c Bacillus subtilis0.039[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Grow the microbial culture to a specific turbidity, then dilute it to the desired final concentration in the appropriate broth.

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[11]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Test Compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Antimicrobial Susceptibility Testing.

Conclusion and Future Directions

The derivatives of brominated aminopyridines, particularly those accessible from 2-amino-5-bromo-4-methylpyridine, represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as potent kinase inhibitors highlights their significant potential in oncology. The emerging evidence of their antimicrobial activity opens up new avenues for research in infectious diseases.

Future efforts should focus on synthesizing and screening a broader library of derivatives of this compound and its isomers to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are required to elucidate the precise molecular targets and pathways modulated by these compounds. Furthermore, in vivo studies are essential to evaluate their efficacy, pharmacokinetics, and safety profiles in preclinical models. The continued exploration of this chemical space holds the promise of delivering next-generation therapies for a range of human diseases.

References

A Definitive Guide to the Structural Confirmation of 3,5-Dibromo-4-methylpyridin-2-amine: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical and materials science research, the unequivocal structural verification of novel chemical entities is a cornerstone of scientific rigor and developmental success. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, multi-technique spectroscopic protocol for the structural confirmation of 3,5-Dibromo-4-methylpyridin-2-amine (CAS: 3430-29-3). By juxtaposing experimental and predicted data with that of structurally related analogs, this document establishes a self-validating framework for the confident identification of this versatile pyridine derivative.

Introduction: The Imperative of Unambiguous Structural Elucidation

This compound is a key building block in the synthesis of a variety of bioactive molecules and functional materials.[1] Its utility stems from the strategic placement of reactive sites—the bromine atoms amenable to cross-coupling reactions and the nucleophilic amino group. However, the synthesis of substituted pyridines can often yield a mixture of isomers. Therefore, a robust and multi-faceted analytical approach is not just best practice, but a critical necessity to ensure the integrity of downstream applications. This guide will demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unassailable confirmation of the target structure.

The Analytical Workflow: A Triad of Spectroscopic Scrutiny

The comprehensive structural analysis of this compound relies on the convergence of data from three principal spectroscopic techniques. Each method interrogates a different aspect of the molecule's constitution, and together they provide a complete and validated structural picture.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Interpretation Data Analysis & Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparative Analysis with Isomers & Analogs Interpretation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: A logical workflow for the synthesis, purification, and multi-technique spectroscopic confirmation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent signal that does not interfere with the regions of interest.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point.

  • Concentration: A concentration of 10-20 mg/mL is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 15 mg of the purified sample and dissolve it in 0.75 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm).

Data Interpretation and Comparative Analysis

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to be simple and highly informative.

Assignment Experimental Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration Rationale
H-68.08Singlet (s)1HThe lone aromatic proton is deshielded by the electronegative nitrogen and bromine atoms. The absence of adjacent protons results in a singlet.
-NH₂4.95Broad Singlet (bs)2HThe amino protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent.
-CH₃2.51Singlet (s)3HThe methyl group protons are in a shielded environment and appear as a sharp singlet.

Source for Experimental Data: [2]

Comparative ¹H NMR Data:

Compound Aromatic Protons (ppm) -CH₃ Protons (ppm) -NH₂ Protons (ppm)
This compound 8.08 (s, 1H) 2.51 (s, 3H) 4.95 (bs, 2H)
2-Amino-4-methylpyridine[3]7.81 (d, 1H), 6.37 (s, 1H), 6.20 (d, 1H)2.16 (s, 3H)4.68 (bs, 2H)
3,5-Dibromo-2-aminopyridine[4]7.90 (d, 1H), 7.62 (d, 1H)N/A5.30 (bs, 2H)

The comparison clearly distinguishes the target compound. The presence of a single aromatic proton as a singlet is a key diagnostic feature, ruling out isomers with more than one aromatic proton.

¹³C NMR Analysis (Predicted): Due to the lack of readily available experimental data, a predicted ¹³C NMR spectrum is invaluable. Online prediction tools and analysis of substituent effects provide a reliable estimation.

Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2~155Carbon bearing the amino group is significantly deshielded.
C-3~108Bromine substitution causes a downfield shift, but it is a C-Br bond.
C-4~148Carbon attached to the methyl group and adjacent to two bromine atoms.
C-5~105Similar to C-3, a bromine-substituted carbon.
C-6~150The aromatic carbon adjacent to the nitrogen is deshielded.
-CH₃~20Typical chemical shift for a methyl group on an aromatic ring.

The presence of six distinct carbon signals would confirm the proposed structure and rule out any symmetrical isomers.

Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Rationale for Experimental Choices:

  • ATR-FTIR: This technique requires minimal sample preparation and is non-destructive, making it ideal for rapid screening of solid samples.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Data Interpretation and Comparative Analysis

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹) Vibration Description
3450-3300N-H stretchTwo distinct bands are expected for the asymmetric and symmetric stretching of the primary amine.
3100-3000Aromatic C-H stretchCharacteristic stretching vibrations of the C-H bond on the pyridine ring.
2980-2850Aliphatic C-H stretchStretching vibrations of the C-H bonds in the methyl group.
~1620N-H bendScissoring vibration of the primary amine.
1600-1450C=C and C=N stretchAromatic ring stretching vibrations.
~1380C-H bendSymmetric bending of the methyl group.
700-500C-Br stretchStretching vibrations of the carbon-bromine bonds.

Comparative IR Data:

  • 2-Amino-4-methylpyridine: The IR spectrum of this precursor would show similar N-H and C-H stretching and bending vibrations. However, the C-Br stretching bands in the low-frequency region would be absent.[5]

  • 3,5-Dibromo-4-methylpyridine: This compound would lack the characteristic N-H stretching and bending vibrations of the primary amine group.[6]

The presence of both the N-H and C-Br characteristic absorptions is a strong confirmation of the target structure.

Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation Corroboration

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Rationale for Experimental Choices:

  • EI-MS: This is a common and robust ionization technique that provides a clear molecular ion peak and reproducible fragmentation patterns, which are useful for structural elucidation.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Comparative Analysis

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular formula is C₆H₆Br₂N₂.[7] The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, we expect to see three peaks for the molecular ion:

    • m/z 264: [M]⁺ (containing two ⁷⁹Br atoms)

    • m/z 266: [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom) - expected to be the most abundant of the cluster.

    • m/z 268: [M+4]⁺ (containing two ⁸¹Br atoms) The relative intensities of these peaks should be approximately 1:2:1.

  • Key Fragmentation Pathways:

    • Loss of Br: A peak at m/z 185/187 corresponding to the loss of a bromine radical.

    • Loss of HBr: A peak corresponding to the loss of a molecule of hydrogen bromide.

    • Loss of CH₃: A peak at m/z 249/251/253 corresponding to the loss of a methyl radical.

The observation of the correct molecular weight with the characteristic bromine isotopic pattern provides definitive confirmation of the elemental composition.

Conclusion: A Self-Validating Analytical Paradigm

References

A Comparative Guide to the Reactivity of Brominated Pyridines in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of 2-, 3-, and 4-bromopyridine in common palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to understand and optimize synthetic routes involving these critical heterocyclic building blocks. By synthesizing data from seminal literature and providing practical, field-proven insights, this document aims to serve as a valuable resource for navigating the nuances of pyridine chemistry.

Introduction: The Ubiquity and Challenge of Pyridine Scaffolds

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous blockbuster drugs and functional materials. Consequently, methods for the functionalization of pyridine scaffolds are of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.

However, the inherent electronic properties of the pyridine ring—specifically, its electron-deficient nature and the presence of a coordinating nitrogen atom—introduce a layer of complexity not present with simple aryl halides. The reactivity of brominated pyridines in these transformations is highly dependent on the position of the bromine atom, the nature of other substituents on the ring, and the judicious choice of catalyst system. This guide will dissect these factors, providing a clear comparison of the reactivity of 2-, 3-, and 4-bromopyridine to enable more effective reaction design and optimization.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle. A fundamental understanding of this process is crucial for rationalizing the reactivity differences between the bromopyridine isomers. The generally accepted mechanism for a Suzuki-Miyaura coupling is illustrated below.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd RPyPdBr RPy-Pd(II)(L_n)-Br OxAdd->RPyPdBr  + RPy-Br Trans Transmetalation RPyPdBr->Trans RPyPdR RPy-Pd(II)(L_n)-R' Trans->RPyPdR  + R'-[M]  - Br-[M] RedElim Reductive Elimination RPyPdR->RedElim C1 RedElim->C1  RPy-R' C2 C1->C2 C2->Pd0

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the bromopyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step and is highly sensitive to the electronic and steric environment of the C-Br bond. Subsequently, transmetalation with an organometallic reagent (e.g., a boronic acid in Suzuki coupling) occurs, followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Decoding Reactivity: Positional Isomers of Bromopyridine

The position of the bromine atom on the pyridine ring dramatically influences the substrate's reactivity due to a combination of inductive effects, mesomeric effects, and the potential for direct coordination of the ring nitrogen to the palladium center.

The General Reactivity Trend

In many standard palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, the generally observed order of reactivity for bromopyridines is:

2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine

This trend can be rationalized by examining the electronic nature of the C-Br bond at each position:

  • 2- and 4-Bromopyridine: The bromine atom is at a position that is electronically activated by the electron-withdrawing nature of the pyridine nitrogen. This polarization of the C-Br bond facilitates the initial oxidative addition step. The lone pair on the nitrogen of 2-bromopyridine can also play a coordinating role, further promoting the reaction, though it can also lead to catalyst inhibition with certain ligand systems.

  • 3-Bromopyridine: The C-Br bond at the 3-position is less polarized compared to the 2- and 4-positions. It behaves more like bromobenzene in terms of its electronic properties, making it inherently less reactive in the oxidative addition step.

Supporting Experimental Data

The following table summarizes typical yields from the literature for the Suzuki-Miyaura coupling of bromopyridine isomers with phenylboronic acid under similar reaction conditions, illustrating the general reactivity trend.

Bromopyridine IsomerCatalyst SystemReaction ConditionsYield (%)Reference
2-BromopyridinePd(OAc)₂ / SPhosToluene, K₃PO₄, 100 °C, 2h95
3-BromopyridinePd(OAc)₂ / SPhosToluene, K₃PO₄, 100 °C, 2h85
4-BromopyridinePd(OAc)₂ / SPhosToluene, K₃PO₄, 100 °C, 2h98

While the differences in this specific, highly optimized system are not vast, they often become more pronounced with more challenging substrates or less active catalysts. For instance, in Buchwald-Hartwig amination, the coordination of the nitrogen in 2-bromopyridine can sometimes lead to the formation of stable, off-cycle Pd(II) complexes, which can inhibit catalysis.

Navigating the Reaction Landscape: A Comparative Analysis

The choice of palladium-catalyzed reaction also plays a critical role in the observed reactivity of bromopyridine isomers.

Suzuki-Miyaura Coupling

This is arguably the most widely used cross-coupling reaction. As shown in the table above, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, are highly effective for all three isomers. However, for less reactive boronic acids or more sterically hindered substrates, the inherent reactivity difference (2- & 4- > 3-) becomes more apparent.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous toluene (5 mL).

  • Reaction Execution: Stir the mixture at 100 °C for the specified time (e.g., 2 hours), monitoring progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The amination of bromopyridines is crucial for the synthesis of many pharmacologically active compounds. The reactivity trends can be more complex here due to the potential for the amine reagent and the pyridine substrate to compete for coordination to the palladium center.

  • 2-Bromopyridine: Can be challenging due to the formation of stable five-membered palladacycles involving the pyridine nitrogen and the amine, which can act as catalyst inhibitors. The use of highly active, bulky ligands (e.g., Josiphos family) is often required to promote reductive elimination over catalyst deactivation.

  • 3- and 4-Bromopyridine: Generally exhibit more predictable reactivity, with 4-bromopyridine often reacting faster than 3-bromopyridine due to the aforementioned electronic activation.

Heck-Mizoroki Reaction

The Heck reaction, which couples the bromopyridine with an alkene, is sensitive to the electronic nature of the pyridine ring. The electron-deficient nature of all bromopyridines generally makes them good substrates for the Heck reaction. The relative reactivity often follows the standard 2- > 4- > 3- trend, although reaction conditions and the nature of the alkene can influence this order.

Strategic Catalyst Selection

The success of a cross-coupling reaction with a bromopyridine substrate is critically dependent on the choice of the palladium catalyst and, more importantly, the supporting ligand. The following decision-making workflow can guide catalyst selection.

Catalyst_Selection_Workflow Start Select Bromopyridine Isomer Isomer Isomer? Start->Isomer TwoBromo 2-Bromopyridine Isomer->TwoBromo  2-Br ThreeBromo 3-Bromopyridine Isomer->ThreeBromo  3-Br FourBromo 4-Bromopyridine Isomer->FourBromo  4-Br TwoBromo_Cat Use bulky, electron-rich ligands (e.g., SPhos, XPhos, Josiphos for amination). Consider catalyst inhibition. TwoBromo->TwoBromo_Cat ThreeBromo_Cat Standard Buchwald or Fu catalysts are often effective. Reactivity similar to bromobenzene. May require higher temperatures. ThreeBromo->ThreeBromo_Cat FourBromo_Cat Highly reactive. Standard catalyst systems (e.g., Pd/SPhos) are typically very efficient. FourBromo->FourBromo_Cat

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for 3,5-Dibromo-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 3,5-Dibromo-4-methylpyridin-2-amine (CAS No. 3430-29-3). As a halogenated aromatic amine, this compound presents significant health hazards that necessitate rigorous safety protocols. This guide is intended for laboratory personnel, including researchers, chemists, and technicians, who may handle this substance in solid or solution form. Our objective is to empower you with the knowledge to not just follow, but to understand the critical reasoning behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Hazard Profile: Understanding the Risks

This compound is a potent chemical that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), is the foundation for all PPE and handling decisions. The primary risks are acute toxicity and severe corrosivity.[1][2]

A failure to appreciate these hazards can result in serious injury. The compound is harmful if ingested or inhaled and can cause severe, irreversible damage to skin and eyes upon contact.[1][2][3] The solid nature of the compound (Melting Point: 108-109°C) means that fine dust or powder is a primary route of exposure during handling, such as weighing or transfer operations.[4]

Hazard Classification GHS Code Description Primary Exposure Route Concern
Acute Toxicity, OralH302Harmful if swallowed.Ingestion (e.g., hand-to-mouth transfer)
Skin CorrosionH314Causes severe skin burns and eye damage.Dermal Contact (solid or solution)
Acute Toxicity, InhalationH332Harmful if inhaled.Inhalation (dust or aerosols)
Serious Eye DamageH314Causes severe skin burns and eye damage.Ocular Contact (solid, dust, or splash)

Data synthesized from multiple sources.[1][2]

PPE Selection Framework: A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. We will categorize our recommendations into three common laboratory scenarios: Routine Handling, High-Exposure Potential Operations, and Emergency Spill Response.

Scenario 1: Routine Handling of Milligram to Gram Quantities

This scenario covers tasks such as weighing small quantities within a chemical fume hood, preparing dilute solutions, or setting up reactions. The core principle here is containment and prevention of direct contact.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Glove: Standard nitrile examination gloves provide a base layer of protection.

    • Outer Glove: Chemical-resistant gloves are required. Given the aromatic amine structure, materials like neoprene or thicker nitrile gloves are recommended. Studies on similar aromatic amines demonstrate that breakthrough times can vary significantly between glove materials.[5][6] Always check the manufacturer's compatibility data for your specific gloves against halogenated aromatic compounds. Gloves must be changed immediately if contamination is suspected.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[7] However, due to the severe eye damage classification[1][2], it is strongly recommended to use chemical splash goggles that form a seal around the eyes. If there is any risk of splashing, a full-face shield must be worn over the goggles.[7]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is required. Cuffed sleeves are preferable to prevent dust from entering.

  • Respiratory Protection: When handling small quantities inside a certified chemical fume hood, specific respiratory protection is not typically required as the engineering control is the primary barrier. Ensure the fume hood sash is at the appropriate working height to maximize containment.

Scenario 2: High-Exposure Potential Operations

This includes tasks such as weighing large quantities (>10g), charging a reactor, or any operation that could generate significant dust or aerosols outside of a primary containment device (like a glovebox).

  • Hand, Eye, and Body Protection: Follow all recommendations from Scenario 1.

  • Respiratory Protection: This is the critical upgrade for high-exposure tasks. A NIOSH-approved air-purifying respirator (APR) is necessary.

    • For operations generating dust, a half-mask or full-face respirator equipped with P100 (HEPA) particulate filters is required.

    • If the compound is being handled in a volatile solvent or heated, combination cartridges (e.g., P100/Organic Vapor) should be used.

    • All personnel requiring respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

Scenario 3: Emergency Spill Response

An uncontrolled release of this compound constitutes an emergency. The goal is to isolate the area and perform cleanup with the highest level of protection to prevent any exposure. This situation may require what is known as Level C or B protection.[8][9]

  • Respiratory Protection: For a significant spill of solid material, a full-face APR with P100 filters is the minimum requirement.[9] If the spill is large or in a poorly ventilated area, a Self-Contained Breathing Apparatus (SCBA) may be necessary to provide the highest level of respiratory protection.[8][9]

  • Hand Protection: Heavy-duty chemical resistant gloves (e.g., Butyl rubber or Viton) are required. Double-gloving is still recommended.

  • Body Protection: A disposable, chemical-resistant suit or coveralls with integrated booties is required to prevent contamination of personal clothing and skin.[9]

  • Eye and Face Protection: A full-face respirator provides integrated eye protection. If using a half-mask respirator, chemical splash goggles and a face shield are mandatory.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Final Checks Start Identify Task: Handling this compound Assess_Risk Assess Exposure Potential (Quantity, Dust/Aerosol Generation) Start->Assess_Risk Routine Routine Handling / Small Scale - Double Gloves (Nitrile + Chemical Resistant) - Splash Goggles - Lab Coat - Work in Fume Hood Assess_Risk->Routine Low High_Exposure High Exposure / Large Scale - All 'Routine' PPE - PLUS: NIOSH APR with P100 Filters - Face Shield Recommended Assess_Risk->High_Exposure High Spill Emergency Spill - Full-Face APR (P100) or SCBA - Heavy-Duty Chemical Gloves - Chemical Resistant Suit Assess_Risk->Spill Spill Verify Verify Engineering Controls (Fume Hood, Eyewash/Shower) Routine->Verify High_Exposure->Verify Spill->Verify Proceed Proceed with Task Verify->Proceed

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation: Before bringing the chemical into the workspace, don the appropriate PPE for routine handling (Scenario 1). Ensure the chemical fume hood is operational and the work surface is clean. Have spill cleanup materials (e.g., absorbent pads, designated waste container) readily available.

  • Staging: Place a calibrated balance, weigh paper or a tared vial, spatula, and the stock container of this compound inside the fume hood.

  • Weighing: Slowly open the stock container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh paper or vial. Avoid any sudden movements that could create dust. Close the stock container immediately after dispensing.

  • Dissolution: Place the tared vial or weigh paper containing the compound into the receiving flask, which should already contain the desired solvent. This avoids adding solvent to the dry powder, which can cause it to become airborne.

  • Cleanup: Gently tap the spatula on the inside of the flask to dislodge any remaining powder. Treat the weigh paper and spatula tip as contaminated.

  • Decontamination & Doffing: Wipe down the work surface in the fume hood. Remove outer gloves and dispose of them in the designated solid hazardous waste container. Remove inner gloves, followed by your lab coat and goggles. Wash hands thoroughly with soap and water.[4]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Do not use neutralizing agents.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container. This includes gloves, weigh paper, and absorbent pads from spills.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][4] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

By integrating this comprehensive understanding of the hazards with a task-based approach to PPE selection and meticulous operational planning, you can handle this compound with the highest degree of safety and confidence.

References

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